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5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine Documentation Hub

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  • Product: 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
  • CAS: 890302-17-7

Core Science & Biosynthesis

Foundational

Unlocking the Potential of a Privileged Scaffold: The Chemical Properties and Medicinal Chemistry Significance of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

An In-depth Technical Guide: Abstract: 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is a heterocyclic compound featuring a confluence of three critical pharmacophores: the 1,6-naphthyridine core, a piperazine m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is a heterocyclic compound featuring a confluence of three critical pharmacophores: the 1,6-naphthyridine core, a piperazine moiety, and a trifluoromethyl group. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway, and its potential significance in drug discovery. By examining the roles of its constituent parts, we illuminate the molecule's value as a versatile scaffold for developing novel therapeutics, particularly in oncology and immunology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.

The 1,6-Naphthyridine Core: A Privileged Structure in Medicinal Chemistry

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1][2] There are six possible isomers, each defined by the position of the two nitrogen atoms.[3] Among these, the 1,6-naphthyridine framework has emerged as a "privileged structure" in medicinal chemistry.[2] This designation is reserved for molecular scaffolds that can provide ligands for diverse biological receptors, demonstrating broad utility in drug design.[2][4]

The 1,6-naphthyridine motif is a key component in numerous biologically active compounds, with activities ranging from anticancer and anti-infectious to anti-inflammatory.[1][5] Its rigid, planar structure and the specific orientation of its nitrogen atoms, which can act as hydrogen bond acceptors, make it an effective mimic of purine systems and an ideal anchor for binding within the ATP pockets of various kinases.[4] This has led to the development of potent inhibitors for targets like mTOR and c-Met, underscoring the scaffold's value in oncology research.[4][6]

Core Chemical Profile

The subject of this guide, 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine, combines the validated 1,6-naphthyridine core with two other moieties known to impart favorable drug-like properties.

Caption: Chemical structure of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine.

Table 1: Core Chemical Identifiers and Properties

Property Value Source
CAS Number 890302-17-7 [7]
Molecular Formula C₁₃H₁₃F₃N₄ [7]
Molecular Weight 282.27 g/mol [7]
MDL Number MFCD08565762 [7]

| Purity (Typical) | ≥95% |[7] |

Synthesis and Reactivity

Proposed Synthetic Pathway

The most logical and convergent approach involves a late-stage nucleophilic aromatic substitution (SₙAr) reaction. The synthesis would likely begin with a pre-functionalized pyridine ring, which is then used to construct the second ring of the naphthyridine core. The final and key step is the displacement of a leaving group (e.g., a halogen) at the C-5 position by piperazine.

Causality of the Synthetic Design:

  • Starting Material: A 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine is an ideal precursor. The trifluoromethyl group is chemically robust and is best installed early in the synthesis. The chlorine atom at C-5 is sufficiently activated for nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogens.

  • Reaction Type: SₙAr is the reaction of choice for coupling amines to electron-deficient heteroaromatic rings. It is a reliable, high-yielding transformation.

  • Reagents: Piperazine is used in excess to minimize double substitution on the piperazine itself. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction without competing with the piperazine nucleophile.

  • Solvent: A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) is ideal for SₙAr reactions, as they can solvate the charged intermediate (Meisenheimer complex) and allow for the higher temperatures often needed to drive the reaction to completion.

G cluster_0 Proposed Synthesis Workflow start Precursor: 5-Chloro-2-(trifluoromethyl) -1,6-naphthyridine reagents Reagents: - Piperazine (excess) - K₂CO₃ or DIPEA (Base) start->reagents Add solvent Solvent: DMSO or NMP reagents->solvent Dissolve conditions Conditions: Heat (e.g., 100-140 °C) solvent->conditions Apply workup Aqueous Workup: - Dilute with water - Extract with organic solvent (e.g., EtOAc) conditions->workup After reaction completion purify Purification: Silica Gel Chromatography workup->purify product Final Product: 5-(Piperazin-1-yl)-2-(trifluoromethyl) -1,6-naphthyridine purify->product G cluster_motifs Structural Motifs cluster_implications Potential Biological Implications compound 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine naphthyridine 1,6-Naphthyridine Core - Privileged scaffold - Bioisostere of purine - Kinase hinge binding piperazine Piperazine Moiety - Improves aqueous solubility - Common CNS pharmacophore - Vector for SAR exploration trifluoromethyl Trifluoromethyl Group - Blocks metabolic oxidation - Increases binding affinity - Modulates pKa activity Potent Biological Activity (e.g., Kinase Inhibition) naphthyridine:head->activity Contributes to pk Improved Pharmacokinetics (Metabolic Stability, Solubility) piperazine:head->pk Enhances trifluoromethyl:head->pk Enhances trifluoromethyl:head->activity Potentiates therapeutics Therapeutic Potential: - Oncology - Immunology - CNS Disorders pk->therapeutics activity->therapeutics

Sources

Exploratory

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine and its Analogs Authored by: A Senior Application Scientist Abstract The 1,6-naphthyridine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine and its Analogs

Authored by: A Senior Application Scientist

Abstract

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[1] This guide delves into the mechanism of action of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine and its closely related analogs, which have been identified as highly potent inhibitors of the mammalian Target of Rapamycin (mTOR), a master regulator of cellular growth and proliferation.[2][3] Through a comprehensive analysis of the mTOR signaling pathway, detailed experimental workflows, and structure-activity relationships derived from seminal studies on analogs like Torin1, this document provides an in-depth technical resource for researchers, scientists, and drug development professionals. We will explore how this class of molecules engages its target, the downstream cellular consequences, and the methodologies used to validate its mechanism, thereby offering a complete picture of its scientific and therapeutic potential.

The Central Target: The PI3K/Akt/mTOR Signaling Pathway

The mTOR protein is a serine/threonine kinase that acts as a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for integrating signals from growth factors, nutrients, and cellular energy levels.[4] Its dysregulation is a common event in various human cancers, making it a prime target for anticancer drug development.[2][5] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream targets and cellular functions.[4]

  • mTORC1: This complex directly regulates cell growth, proliferation, and metabolism by phosphorylating key substrates such as S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4EBP1), which are central to protein synthesis and ribosome biogenesis.[4]

  • mTORC2: This complex is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt and other AGC-family kinases.[4]

The class of compounds represented by the 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine scaffold are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[2]

mTOR_Pathway cluster_input Upstream Signals cluster_output Cellular Outcomes GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Full Activation) S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4EBP1 mTORC1->FourEBP1 Phosphorylates (Inhibits) Translation Protein Synthesis Cell Growth S6K1->Translation FourEBP1->Translation Inhibitor 5-Piperazin-1-yl-2-(trifluoromethyl) -1,6-naphthyridine Analogs (e.g., Torin1) Inhibitor->mTORC2 Inhibitor->mTORC1 Workflow A Step 1: Biochemical Kinase Assay B Step 2: Cellular Target Engagement (Western Blot) A->B  Proceed if potent  & selective A_desc Objective: Determine direct potency (IC50) and selectivity. Method: In vitro assay with recombinant mTOR and PI3K kinase. A->A_desc C Step 3: Cellular Proliferation Assay B->C  Proceed if cellular  activity confirmed B_desc Objective: Confirm inhibition of mTORC1/C2 in cells. Method: Measure phosphorylation of S6K, 4EBP1 (mTORC1) and Akt (mTORC2). B->B_desc D Step 4: In Vivo Pharmacodynamics & Efficacy C->D  Proceed if functional  effect observed C_desc Objective: Link target inhibition to a functional cellular outcome. Method: Assess antiproliferative activity in cancer cell lines. C->C_desc D_desc Objective: Verify target inhibition and anti-tumor activity in a living system. Method: U87MG xenograft model; measure p-S6K in tumors. D->D_desc

Caption: Standard Experimental Workflow for Inhibitor Characterization.

Detailed Protocol: Cellular Target Engagement via Western Blot

This protocol is foundational for confirming that the compound inhibits mTOR signaling within a cellular context.

Objective: To measure the dose-dependent inhibition of mTORC1 and mTORC2 substrate phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., U87MG, which has a hyperactive PI3K/mTOR pathway) in 6-well plates and allow cells to adhere overnight.

    • Starve the cells of serum for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with a dose-response curve of the inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., insulin or EGF) for 30 minutes to ensure the pathway is active in control cells.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • mTORC1 targets: Phospho-S6K (Thr389), Phospho-4EBP1 (Thr37/46)

      • mTORC2 target: Phospho-Akt (Ser473)

      • Loading control: Total S6K, Total Akt, Actin, or Tubulin

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Outcome: A dose-dependent decrease in the phosphorylation of S6K, 4EBP1, and Akt, while total protein and loading control levels remain unchanged. This provides direct evidence of mTOR kinase inhibition in a cellular environment. [2]

Conclusion

The 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine scaffold represents a powerful chemotype for the development of mTOR inhibitors. The core mechanism of action for this class of compounds is the potent, selective, and ATP-competitive inhibition of the mTOR kinase. This leads to the dual blockade of mTORC1 and mTORC2 signaling, resulting in the suppression of key cellular processes that drive cancer cell growth and survival. The robust experimental framework used to characterize these inhibitors provides a clear and validated understanding of their molecular function, establishing them as valuable tools for both basic research and clinical development.

References

  • Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., Hur, W., Zhang, J., Sim, T., Sabatini, D. M., & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[4][6]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. [Link]

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[4][6]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., Hur, W., Zhang, J., Sim, T., Sabatini, D. M., & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[4][6]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[4][6]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. ACS Publications. [Link]

  • Barreiro, G., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Saeed, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4989. [Link]

  • Fedorov, A. S., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

  • Yang, Z., et al. (2019). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[3][4][7]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

  • Oakwood Chemical. 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. Oakwood Chemical. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

Introduction The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a piperazine moiety is a common strategy in drug design to enhance pharmacokinetic properties and target engagement.[2][6] Furthermore, the trifluoromethyl group is a bioisostere of a methyl group that can significantly improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[7][8] The convergence of these three pharmacologically significant fragments in 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine suggests its potential as a valuable compound for further investigation in drug discovery programs.

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine, designed for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established chemical principles and draws upon analogous transformations reported in the chemical literature. We will delve into the strategic considerations for each synthetic step, providing detailed experimental protocols and mechanistic insights.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The key disconnection lies at the C5-N bond of the piperazine ring, pointing to a late-stage introduction of the piperazine moiety via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[6][9][10] This strategy relies on the synthesis of a key intermediate, a 5-halo-2-(trifluoromethyl)-1,6-naphthyridine. The synthesis of this intermediate can be envisioned through the construction of the 1,6-naphthyridine core from appropriately substituted pyridine precursors.

The overall synthetic strategy can be visualized as follows:

G target 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine intermediate1 5-Halo-2-(trifluoromethyl)-1,6-naphthyridine target->intermediate1 Piperazine Coupling piperazine Piperazine (or protected derivative) target->piperazine intermediate2 Substituted Pyridine Precursor intermediate1->intermediate2 Naphthyridine Ring Formation trifluoromethyl_source Trifluoromethyl Building Block intermediate2->trifluoromethyl_source Pyridine Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the 1,6-Naphthyridine Core

The construction of the 2-(trifluoromethyl)-1,6-naphthyridine core is a critical phase of the synthesis. A plausible approach involves a multi-step sequence starting from a commercially available pyridine derivative. The Friedlander annulation, a classic method for quinoline and naphthyridine synthesis, provides a robust foundation for this transformation.

Proposed Synthetic Pathway

A viable pathway commences with a trifluoromethyl-containing building block to construct a substituted pyridine, which is then elaborated to the 1,6-naphthyridine core.

G cluster_0 Synthesis of the 1,6-Naphthyridine Core start 4-Amino-2-chloropyridine step1 Sandmeyer Reaction (NaNO2, HBF4 then heat) start->step1 intermediateA 2-Chloro-4-fluoropyridine step1->intermediateA step2 Nucleophilic Aromatic Substitution (Ethyl trifluoroacetoacetate, NaH) intermediateA->step2 intermediateB Ethyl 2-(2-chloropyridin-4-yl)-4,4,4-trifluoro-3-oxobutanoate step2->intermediateB step3 Intramolecular Cyclization (e.g., Polyphosphoric acid, heat) intermediateB->step3 intermediateC 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one step3->intermediateC step4 Chlorination (POCl3, heat) intermediateC->step4 intermediateD 4,5-Dichloro-2-(trifluoromethyl)-1,6-naphthyridine step4->intermediateD step5 Reductive Dechlorination (H2, Pd/C, Et3N) intermediateD->step5 key_intermediate 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine step5->key_intermediate

Caption: Proposed synthetic pathway for the key intermediate.

Step-by-Step Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Chloro-4-fluoropyridine
  • Protocol: To a cooled (0 °C) solution of 4-amino-2-chloropyridine in aqueous tetrafluoroboric acid, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt is then thermally decomposed to yield 2-chloro-4-fluoropyridine.

  • Causality: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a variety of functional groups, including halogens. The use of tetrafluoroboric acid allows for the formation of the corresponding diazonium tetrafluoroborate salt, which upon heating, decomposes to the fluoro-substituted pyridine.

Step 2: Synthesis of Ethyl 2-(2-chloropyridin-4-yl)-4,4,4-trifluoro-3-oxobutanoate
  • Protocol: To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF), ethyl trifluoroacetoacetate is added dropwise at 0 °C. After stirring, a solution of 2-chloro-4-fluoropyridine in THF is added, and the reaction is warmed to room temperature.

  • Causality: This step involves a nucleophilic aromatic substitution where the enolate of ethyl trifluoroacetoacetate displaces the fluoride at the C4 position of the pyridine ring. The fluorine atom is a good leaving group in SNAr reactions on electron-deficient aromatic rings like pyridine.

Step 3: Synthesis of 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one
  • Protocol: The product from the previous step is heated in polyphosphoric acid (PPA) at an elevated temperature (e.g., 120-140 °C).

  • Causality: This is an intramolecular cyclization reaction. The acidic conditions of PPA promote the cyclization of the butanoate derivative onto the pyridine nitrogen, followed by dehydration to form the 1,6-naphthyridinone ring system.

Step 4: Synthesis of 4,5-Dichloro-2-(trifluoromethyl)-1,6-naphthyridine
  • Protocol: The naphthyridinone is heated under reflux with phosphorus oxychloride (POCl3).

  • Causality: POCl3 is a standard reagent for converting pyridones and related heterocycles into their corresponding chloro derivatives. The hydroxyl group of the tautomeric form of the naphthyridinone is converted into a good leaving group, which is then displaced by a chloride ion.

Step 5: Synthesis of 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine
  • Protocol: The dichloro intermediate is subjected to catalytic hydrogenation (H2 gas) in the presence of a palladium on carbon (Pd/C) catalyst and a base such as triethylamine (Et3N).

  • Causality: Selective reductive dehalogenation at the C4 position is desired. The C4 position is generally more reactive towards reduction than the C5 position in such systems. The base is added to neutralize the HCl generated during the reaction.

Introduction of the Piperazine Moiety

With the key intermediate, 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine, in hand, the final step is the introduction of the piperazine ring. Two primary methods are considered: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,6-naphthyridine ring system facilitates SNAr reactions, especially at positions activated by the ring nitrogens.

G cluster_1 Method A: SNAr intermediate 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine reagents Piperazine, Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat intermediate->reagents product 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine reagents->product

Caption: Nucleophilic Aromatic Substitution approach.

  • Protocol: A mixture of 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine, an excess of piperazine, and a base such as potassium carbonate (K2CO3) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is heated.

  • Causality: Piperazine acts as a nucleophile, attacking the electron-deficient C5 position of the naphthyridine ring, leading to the displacement of the chloride ion.[11] The use of an excess of piperazine can help to minimize the formation of the bis-substituted byproduct. Alternatively, using a mono-protected piperazine (e.g., N-Boc-piperazine) followed by deprotection can provide better control over the reaction.

Method B: Buchwald-Hartwig Amination

For less reactive aryl chlorides, or to achieve milder reaction conditions, the Buchwald-Hartwig amination is a powerful alternative.

G cluster_2 Method B: Buchwald-Hartwig Amination intermediate 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine reagents Piperazine, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Solvent (e.g., Toluene) intermediate->reagents product 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine reagents->product

Caption: Buchwald-Hartwig Amination approach.

  • Protocol: A mixture of 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine, piperazine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous solvent like toluene is heated under an inert atmosphere.

  • Causality: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.[6][9][10] This method is often highly efficient and tolerant of a wide range of functional groups.

Data Summary

StepStarting MaterialReagents and ConditionsProductExpected Yield
14-Amino-2-chloropyridine1. NaNO2, HBF4, 0 °C; 2. Heat2-Chloro-4-fluoropyridineModerate
22-Chloro-4-fluoropyridineEthyl trifluoroacetoacetate, NaH, THF, 0 °C to RTEthyl 2-(2-chloropyridin-4-yl)-4,4,4-trifluoro-3-oxobutanoateGood
3Ethyl 2-(2-chloropyridin-4-yl)-4,4,4-trifluoro-3-oxobutanoatePolyphosphoric acid, 120-140 °C5-Chloro-2-(trifluoromethyl)-1,6-naphthyridin-4(1H)-oneGood
45-Chloro-2-(trifluoromethyl)-1,6-naphthyridin-4(1H)-onePOCl3, reflux4,5-Dichloro-2-(trifluoromethyl)-1,6-naphthyridineHigh
54,5-Dichloro-2-(trifluoromethyl)-1,6-naphthyridineH2, Pd/C, Et3N, Solvent (e.g., EtOH)5-Chloro-2-(trifluoromethyl)-1,6-naphthyridineGood to High
6a5-Chloro-2-(trifluoromethyl)-1,6-naphthyridinePiperazine, K2CO3, DMSO, Heat5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridineGood
6b5-Chloro-2-(trifluoromethyl)-1,6-naphthyridinePiperazine, Pd2(dba)3, Xantphos, Cs2CO3, Toluene, Heat5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridineHigh

Conclusion

The synthesis of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine can be achieved through a robust and logical multi-step sequence. The key to a successful synthesis lies in the efficient construction of the 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine intermediate, followed by a well-chosen method for the introduction of the piperazine moiety. Both SNAr and Buchwald-Hartwig amination present viable options for the final step, with the choice depending on the specific requirements for reaction conditions and substrate reactivity. This guide provides a solid foundation for the laboratory synthesis of this promising molecule, enabling further exploration of its potential in medicinal chemistry and drug development.

References

  • Benchekroun, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1084. [Link]

  • Devadoss, T., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3843-3864. [Link]

  • Ghosh, A. K., et al. (2019). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 58(40), 14243-14247. [Link]

  • Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. [Link]

  • Unciti-Broceta, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Abbiati, G., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4946. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Gomha, S. M., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 687. [Link]

  • Unciti-Broceta, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Goud, E. V., et al. (2023). Synthesis of 3-(Trifluoromethyl)benzo[c][6][9]naphthyridines from Substituted 4H-Pyran-4-ones via 4-Amino-5-Aryl-2-(trifluoromethyl)pyridines. The Journal of Organic Chemistry, 88(17), 12263–12273. [Link]

  • Alzahrani, A. Y. A., et al. (2024). Utilization of Multi Component Reactions in the Synthesis of 1,6-Naphthyridine Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 67(6), 151-160. [Link]

  • Nolan, S. P., et al. (2019). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 17(30), 7174-7179. [Link]

  • Srola, M., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 86(15), 10343–10355. [Link]

  • Al-Masoudi, N. A., et al. (2014). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. [Link]

  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 262, 115869. [Link]

  • Han, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(23), 7183. [Link]

  • Wang, Y., et al. (2020). discovery and SAR study of 1H-imidazo[4,5-h][6][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 18(38), 7558-7563. [Link]

  • Kumar, A., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6845-6864. [Link]

Sources

Exploratory

The Piperazine Moiety: A Cornerstone of Modern Small Molecule Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a deceptively simple scaffold that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a deceptively simple scaffold that has become one of the most prolific and versatile building blocks in modern medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs is not coincidental but rather a testament to its unique combination of physicochemical and structural properties.[2] This guide provides an in-depth exploration of the multifaceted functions of the piperazine moiety in the design of small molecule inhibitors. We will dissect its fundamental characteristics, explore its roles as a pharmacophore and a strategic linker, and elucidate its profound impact on the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates. This document moves beyond a simple recitation of facts to provide field-proven insights into why and how this privileged scaffold is leveraged to overcome common challenges in drug discovery, transforming nascent hits into viable clinical candidates.

The Fundamental Architecture: Physicochemical & Conformational Properties

The utility of the piperazine ring stems from its inherent chemical nature. Understanding these core properties is fundamental to appreciating its strategic application in inhibitor design.

The Power of Dual Basicity

The two nitrogen atoms of the piperazine ring are typically basic, with pKa values around 9.8 (pKa1) and 5.7 (pKa2) for the unsubstituted ring.[3] This dual basicity is arguably its most powerful feature. The N1 and N4 positions act as versatile synthetic handles, allowing for systematic and differential functionalization.[4] This enables medicinal chemists to precisely modulate the protonation state and charge distribution of the final molecule at physiological pH (approx. 7.4).[4]

Causality Insight: Why is tunable basicity so critical? At pH 7.4, a significant portion of piperazine-containing molecules will be protonated (cationic). This positive charge is often crucial for forming high-affinity electrostatic or hydrogen bond interactions with negatively charged residues (e.g., aspartate, glutamate) in a target's active site.[5] Simultaneously, a sufficient population of the neutral form must exist to facilitate passive diffusion across biological membranes, a prerequisite for oral bioavailability. The ability to fine-tune the pKa through substitution allows for an optimal balance between target affinity (favoring the charged state) and permeability (favoring the neutral state).

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Formula C₄H₁₀N₂Low molecular weight starting point.
pKa Values pKa1 ≈ 9.73, pKa2 ≈ 5.35[3]Allows fine-tuning of ionization at physiological pH. Crucial for solubility and target binding.
Solubility Freely soluble in water[3]Often used to impart aqueous solubility to poorly soluble parent molecules.[6]
Conformation Predominantly a chair conformation[3]Provides a rigid, well-defined 3D geometry, reducing the entropic penalty upon binding.[]
Hydrogen Bonding Two H-bond donors (unsubstituted), two H-bond acceptorsVersatile interaction potential with biological targets.[8]
Conformational Rigidity

The piperazine ring predominantly adopts a stable chair conformation.[] This relative structural rigidity is a significant advantage in drug design. Unlike flexible aliphatic linkers which can adopt numerous conformations, the piperazine ring locks the entry and exit vectors of its substituents into a well-defined spatial orientation.

Expertise & Experience: The entropic cost of binding is a key consideration in lead optimization. A flexible molecule must "freeze" into a specific, bioactive conformation to bind its target, which is entropically unfavorable. By incorporating a semi-rigid scaffold like piperazine, we pre-organize the molecule, reducing this entropic penalty and often leading to a significant improvement in binding affinity (lower Gibbs free energy of binding).[]

The Strategic Roles of Piperazine in Inhibitor Design

The piperazine moiety can be classified by its primary function within a small molecule: as a core scaffold, a solubilizing group, a pharmacophoric element, or a linker.

The "Privileged Scaffold": A Foundation for Diverse Pharmacologies

Piperazine is widely regarded as a "privileged scaffold" because this single structural motif can provide high-affinity ligands for numerous, distinct biological targets.[4][9] Its nitrogen atoms serve as key anchor points for substitutions that can be directed into different pockets of a binding site.

Case Study: Imatinib (Gleevec) Imatinib, a cornerstone of targeted cancer therapy, features a terminal N-methylpiperazine moiety. This group serves a dual function:

  • Solubilization: The basic nitrogen significantly enhances the aqueous solubility of the otherwise large, hydrophobic molecule, which is critical for its formulation as an oral drug.[10]

  • Target Engagement: The protonated piperazine forms a key hydrogen bond with the side-chain carboxylate of a glutamate residue and the backbone carbonyl of an aspartate residue in the ABL kinase active site, an interaction essential for its high potency and selectivity.[5]

G cluster_kinase ABL Kinase Active Site cluster_imatinib Imatinib ASP_381 ASP381 (Backbone C=O) GLU_286 GLU286 (Side Chain COO-) Imatinib_Core Core Structure Piperazine N-Methyl Piperazine Moiety Imatinib_Core->Piperazine links to Piperazine->ASP_381 H-Bond (Cationic N-H) Piperazine->GLU_286 H-Bond (Cationic N-H)

Caption: Role of Imatinib's piperazine in ABL kinase binding.

The ADME Modulator: Enhancing Drug-Like Properties

One of the most common applications of the piperazine moiety is to improve the pharmacokinetic profile of a lead compound.[10][11] Its incorporation can favorably impact solubility, permeability, and metabolic stability.

  • Solubility Enhancement: As a basic and highly polar group, piperazine can dramatically increase the aqueous solubility of a compound, which is often a major hurdle in drug development.[6][11]

  • Permeability Tuning: While seemingly counterintuitive for a polar group, piperazine can improve oral absorption. By carefully tuning the pKa of the distal nitrogen, chemists can control the equilibrium between the charged (soluble, but less permeable) and neutral (less soluble, but more permeable) species, optimizing for absorption in the gastrointestinal tract.[12]

  • Blocking Metabolism: The nitrogen atoms in piperazine are susceptible to metabolism by cytochrome P450 enzymes (e.g., CYP3A4 is common).[2] However, strategic substitution on the nitrogen atoms or adjacent carbons can introduce steric hindrance, blocking these sites of metabolism and thereby increasing the drug's half-life.

The Versatile Linker: Connecting Molecular Fragments

The piperazine ring is an excellent linker for connecting two or more pharmacophoric elements. Its defined chair conformation provides predictable spacing and orientation.[10] This is becoming increasingly important in the design of novel therapeutic modalities.

Application in PROTACs: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[13] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[14] Piperazine is frequently used in these linkers.

Causality Insight: The piperazine in a PROTOC linker is not just a passive spacer. Its rigidity helps to minimize the entropic penalty of forming the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[] Furthermore, its basicity can be used to modulate the overall physicochemical properties of the large PROTAC molecule, which often struggles with poor solubility and permeability.[15]

PROTAC POI_Ligand Warhead (Binds Target Protein) Linker_Start Linker Chain POI_Ligand->Linker_Start Piperazine Piperazine (Rigid Spacer) Linker_Start->Piperazine Linker_End Linker Chain Piperazine->Linker_End E3_Ligand E3 Ligase Ligand Linker_End->E3_Ligand

Caption: Piperazine as a rigid linker in a PROTAC molecule.

Experimental Protocols for Characterization

A robust understanding of a piperazine-containing inhibitor requires rigorous experimental validation. The following protocols represent self-validating systems for key characterization steps.

Synthesis Protocol: N-Arylation of Piperazine via Buchwald-Hartwig Amination

This protocol describes a common and powerful method for attaching an aryl group to one of the piperazine nitrogens, a key step in the synthesis of many inhibitors.

Objective: To synthesize 1-Aryl-4-Boc-piperazine.

Materials:

  • 1-Boc-piperazine

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 eq), 1-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 eq) and the ligand (0.04 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is a clean product with the characteristic piperazine and aryl signals.

ADME Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a piperazine-containing inhibitor in a phosphate-buffered saline (PBS) solution.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (one for DMSO stock, one for assay)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

  • Positive Control: Propranolol (high solubility)

  • Negative Control: Mefenamic acid (low solubility)

Step-by-Step Methodology:

  • Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock of the test compound (and controls) to the PBS-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Perform in triplicate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

  • Data Analysis: The solubility is determined by comparing the turbidity of the test compound to a calibration curve or by identifying the highest concentration that does not show significant precipitation compared to a blank (PBS + 1% DMSO).

  • Self-Validation: The protocol is validated if the high-solubility control shows low turbidity and the low-solubility control shows high turbidity, confirming the assay can distinguish between soluble and insoluble compounds.

Potential Liabilities and Mitigation Strategies

While highly advantageous, the piperazine moiety is not without potential liabilities. Awareness of these issues is crucial for proactive drug design.

  • hERG Liability: The basic nitrogen of the piperazine can sometimes contribute to binding to the hERG potassium channel, which can lead to cardiotoxicity. This can often be mitigated by reducing the basicity of the piperazine nitrogen or by introducing steric bulk near the nitrogen to prevent channel binding.

  • CNS Penetration & Side Effects: The ability of some piperazine derivatives to cross the blood-brain barrier is beneficial for CNS targets but can be a liability for peripherally acting drugs, leading to unwanted side effects like dizziness or headaches.[12] Lipophilicity and pKa must be carefully optimized to control CNS exposure.

  • Toxicity: While generally considered safe, some piperazine derivatives have been associated with neurotoxicity or hepatotoxicity at high doses.[16] Careful toxicological profiling during preclinical development is essential.

Conclusion and Future Perspectives

The piperazine moiety is a cornerstone of small molecule inhibitor design due to its unparalleled synthetic tractability and its profound ability to modulate physicochemical properties and target interactions.[5][11] Its dual basicity, conformational rigidity, and role as a privileged scaffold provide medicinal chemists with a powerful tool to address the multifaceted challenges of drug discovery, from enhancing target potency to optimizing pharmacokinetic profiles.[4][8] As drug discovery ventures into more complex modalities like PROTACs and covalent inhibitors, the versatile and reliable piperazine ring is set to continue its legacy as an indispensable component in the development of next-generation therapeutics.[][15]

References

  • Faizan, S., et al. (2024). Some FDA‐approved piperazine‐containing drugs. ResearchGate. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2025). Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Piperazine. PubChem. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • MDPI. (n.d.). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. [Link]

  • MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. [Link]

  • Wiley Online Library. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Wiley Online Library. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • PubMed Central. (n.d.). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PubMed Central. [Link]

  • PubMed. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]

  • ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • bioRxiv. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. bioRxiv. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Piperazine salts: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • ResearchGate. (2025). Piperazine designer drugs of abuse. ResearchGate. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Adani Pharmachem Private Limited. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine and its Analogs as mTOR Inhibitors

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, m...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention, particularly in oncology.[1] This technical guide provides a comprehensive overview of a potent class of ATP-competitive mTOR inhibitors based on the 1,6-naphthyridine scaffold. While specific public data on 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is limited, this document will focus on its close and well-characterized analogs, such as Torin1 and Torin2, to provide a detailed understanding of the synthesis, mechanism of action, and characterization of this important class of inhibitors.[1][2] This guide is intended to equip researchers and drug development professionals with the necessary knowledge to design and execute experiments for the evaluation of novel 1,6-naphthyridine-based mTOR inhibitors.

Introduction: The mTOR Pathway and the Rationale for ATP-Competitive Inhibition

The mTOR kinase is a central node in a complex signaling network that integrates intracellular and extracellular cues, such as growth factors, nutrients, and cellular energy status.[1] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes.[1] Dysregulation of the mTOR pathway is a common feature in many human cancers, leading to uncontrolled cell growth and proliferation.[1]

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1.[3] While clinically useful in some contexts, their efficacy can be limited by an inability to fully inhibit mTORC1 and the lack of direct inhibition of mTORC2.[2] This has driven the development of second-generation, ATP-competitive mTOR inhibitors that target the kinase domain directly, leading to the inhibition of both mTORC1 and mTORC2.[3][4] The 1,6-naphthyridine scaffold has emerged as a promising framework for the development of such potent and selective ATP-competitive mTOR inhibitors.[5][6][7]

The 1,6-Naphthyridine Scaffold: A Privileged Structure for Kinase Inhibition

The 1,6-naphthyridine core is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for the development of various kinase inhibitors.[5][6] Its rigid, planar structure provides a solid anchor for substituents that can interact with specific residues within the ATP-binding pocket of kinases. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, further enhancing binding affinity and selectivity.

Structural Features and Synthesis of a Representative Analog: Torin2

Due to the limited public information on the specific synthesis of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine, we present a well-documented synthetic route for a closely related and highly potent mTOR inhibitor, Torin2 (9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][6]naphthyridin-2(1H)-one).[2] This multi-step synthesis highlights the key chemical transformations required to construct the functionalized benzo[h][3][6]naphthyridin-2(1H)-one core.

Synthetic Scheme for Torin2

Torin2_Synthesis start 4-chloro-6-bromo-quinoline step1 Nucleophilic substitution (appropriate anilines) start->step1 1,4-dioxane, 90°C intermediate1 Intermediate 5 step1->intermediate1 step2 NaBH4 reduction intermediate1->step2 EtOH, rt intermediate2 Compound 6 (alcohol) step2->intermediate2 step3 MnO2 oxidation intermediate2->step3 CH2Cl2, rt intermediate3 Aldehyde/Ketone step3->intermediate3 step4 Horner-Wadsworth-Emmons olefination intermediate3->step4 triethyl phosphonoacetate, K2CO3, EtOH, 100°C intermediate4 Tricyclic core scaffold 7 step4->intermediate4 step5 Palladium mediated coupling (Ar2B(OH)2) intermediate4->step5 PdCl2(Ph3P)2, Na2CO3, 1,4-dioxane, 80°C end Target compounds 8 (e.g., Torin2) step5->end

Caption: Synthetic workflow for Torin2 and its analogs.[2]

Detailed Protocol:

  • Nucleophilic Aromatic Substitution: The synthesis commences with a nucleophilic substitution reaction on a dihalogenated quinoline precursor with an appropriate aniline.[2]

  • Reduction: The resulting intermediate is then subjected to reduction, typically using sodium borohydride, to yield an alcohol.[2]

  • Oxidation: The alcohol is subsequently oxidized to the corresponding aldehyde or ketone using an oxidizing agent like manganese dioxide.[2]

  • Cyclization: A Horner-Wadsworth-Emmons reaction is employed to construct the tricyclic lactam core of the benzonaphthyridinone.[2]

  • Functionalization: Finally, palladium-mediated cross-coupling reactions, such as the Suzuki coupling, are utilized to introduce various aryl or heteroaryl groups at the desired position, leading to the final target compounds like Torin2.[2]

Mechanism of Action and In Vitro Characterization

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine and its analogs are designed to be ATP-competitive inhibitors of mTOR. This means they bind to the ATP-binding pocket of the mTOR kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[4]

mTOR Kinase Inhibition Assay

The primary method to determine the potency of a novel mTOR inhibitor is through an in vitro kinase assay. This assay directly measures the ability of the compound to inhibit the enzymatic activity of mTOR.

Workflow for an In Vitro mTOR Kinase Assay

mTOR_Kinase_Assay reagents Recombinant mTOR enzyme ATP Substrate (e.g., p70S6K) incubation Incubation at 30-37°C reagents->incubation inhibitor Test Compound (e.g., 1,6-naphthyridine derivative) inhibitor->incubation detection Detection of Substrate Phosphorylation incubation->detection readout Quantification (e.g., ELISA, TR-FRET) detection->readout ic50 IC50 Determination readout->ic50 mTOR_Signaling mTOR mTORC1 / mTORC2 p70S6K p70S6K mTOR->p70S6K phosphorylates _4EBP1 4E-BP1 mTOR->_4EBP1 phosphorylates Akt Akt mTOR->Akt phosphorylates (Ser473) S6 S6 Ribosomal Protein p70S6K->S6 phosphorylates

Caption: Key downstream targets of mTORC1 and mTORC2.

Step-by-Step Western Blot Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a hyperactive PI3K/mTOR pathway) and treat with various concentrations of the mTOR inhibitor for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR downstream targets (e.g., phospho-p70S6K, phospho-S6, phospho-4E-BP1, and phospho-Akt at Ser473). Also, probe for the total protein levels as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation of the mTOR substrates.

In Vivo Evaluation and Pharmacokinetics

Promising mTOR inhibitors identified through in vitro and cellular assays require further evaluation in in vivo models to assess their efficacy and pharmacokinetic properties.

Xenograft Tumor Models

Human tumor xenograft models in immunocompromised mice are a standard preclinical model to evaluate the anti-cancer efficacy of a novel compound.

Workflow for a Xenograft Study

Xenograft_Workflow inoculation Tumor Cell Inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth treatment Treatment with Inhibitor or Vehicle tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Study Endpoint (e.g., tumor size, time) measurement->endpoint analysis Efficacy Analysis (e.g., TGI) endpoint->analysis

Caption: A typical workflow for an in vivo xenograft study.

Key Considerations:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Cell Line: Choose a cancer cell line with a well-characterized dependence on the mTOR pathway.

  • Drug Formulation and Dosing: The compound needs to be formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection). The dosing regimen (dose and frequency) should be determined based on preliminary pharmacokinetic and tolerability studies.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include survival and biomarker analysis of tumor tissue.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.

Table 2: Pharmacokinetic Parameters of Torin2 in Mice

ParameterValue
Bioavailability (F%) 54%
Half-life (T1/2) < 2 hours

Data sourced from Liu et al., 2011. [2] Typical PK Study Design:

  • Animal Model: Typically conducted in rodents (mice or rats).

  • Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes to determine bioavailability.

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion and Future Directions

The 1,6-naphthyridine scaffold represents a highly promising platform for the development of potent and selective ATP-competitive mTOR inhibitors. Analogs such as Torin1 and Torin2 have demonstrated excellent in vitro and in vivo activity, providing strong validation for this chemical class. The technical guide presented here outlines the key experimental approaches for the synthesis, characterization, and preclinical evaluation of novel 1,6-naphthyridine-based mTOR inhibitors. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their clinical potential and exploring their efficacy in a broader range of cancer types and other diseases driven by mTOR hyperactivation.

References

  • mTOR inhibitors - Wikipedia. (URL: [Link])

  • List of MTOR inhibitors - Drugs.com. (URL: [Link])

  • discovery and SAR study of 1H-imidazo[4,5-h]n[3][6]aphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (URL: [Link])

  • discovery and SAR study of 1H-imidazo[4,5-h]n[3][6]aphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed. (URL: [Link])

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed. (URL: [Link])

  • Overview of Research into mTOR Inhibitors - MDPI. (URL: [Link])

  • MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]n[3][6]aphthyridin-2(1H)- one. (URL: [Link])

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[3][6]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and utilization of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and utilization of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine (CAS No. 890302-17-7).[1] As a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery, establishing robust protocols is paramount to ensure experimental integrity and personnel safety.[2][3] The following application notes and protocols are synthesized from best practices in chemical safety and laboratory management, drawing upon data from structurally related compounds to provide a reliable framework in the absence of a specific Safety Data Sheet (SDS) for this molecule.

Compound Profile and Structural Analogs

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is a complex molecule featuring a 1,6-naphthyridine core, a piperazine moiety, and a trifluoromethyl group.[1] The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of various biologically active compounds.[2] The piperazine and trifluoromethyl groups are also common pharmacophores that can influence a compound's solubility, stability, and biological activity.

Due to the limited availability of specific data for this compound, this guide incorporates safety and handling information from structurally similar molecules, such as piperazine and its derivatives, as well as other trifluoromethylated aromatic compounds.

PropertyValueSource
CAS Number 890302-17-7Oakwood Chemical[1]
Molecular Formula C13H13F3N4Oakwood Chemical[1]
Molecular Weight 282.27Oakwood Chemical[1]
Appearance Likely a solidInferred from analogs[4][5]
Solubility Expected to be soluble in common organic solvents like ethanol and dichloromethane. Poorly soluble in water.Inferred from analogs[5]
Stability Stable under normal conditions. Avoid strong oxidizing agents and acids.Inferred from analogs[5]

Hazard Identification and Risk Assessment

While a specific hazard profile for 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is not yet established, an analysis of its structural components suggests the following potential hazards:

  • Piperazine Moiety: Piperazine and its derivatives can be corrosive and cause severe skin burns and eye damage.[6] They may also cause allergic skin reactions and respiratory sensitization.[6]

  • Aromatic Amine Structure: Many aromatic amines are considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Trifluoromethyl Group: While generally increasing stability, the trifluoromethyl group can influence the electronic properties of the molecule and its metabolic profile.

A thorough, compound-specific risk assessment should be conducted before any handling.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and fine dust.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check for any signs of degradation or permeation.

  • Body Protection: A lab coat is required. For procedures with a higher risk of exposure, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a respirator with an appropriate filter for organic vapors and particulates is necessary.

Safe Handling and Use

Adherence to good laboratory practices is critical to minimize exposure and ensure experimental reproducibility.

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation activities should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]

  • Ventilation: The laboratory should be well-ventilated to maintain a safe working atmosphere.[4]

General Handling Procedures
  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Use dedicated spatulas and weighing papers.

  • Keep containers securely sealed when not in use.[4]

  • Wash hands thoroughly with soap and water after handling.[4]

Storage Protocols

Proper storage is crucial for maintaining the integrity and stability of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place.[4][5]Prevents thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is a concern.Minimizes potential oxidation or reaction with atmospheric moisture.
Light Store in a light-resistant container.Protects against photolytic degradation.
Incompatibilities Store away from strong oxidizing agents, strong acids, and foodstuff containers.[4][5]Prevents hazardous chemical reactions.

Experimental Protocols

Preparation of Stock Solutions

The following protocol outlines a general procedure for preparing a stock solution. The choice of solvent and concentration should be determined by the specific experimental requirements.

Materials:

  • 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Tare the Weighing Vessel: Inside a chemical fume hood, place a clean, dry weighing vessel on the analytical balance and tare it.

  • Weigh the Compound: Carefully add the desired amount of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine to the weighing vessel. Record the exact weight.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed compound to a volumetric flask of the desired volume.

  • Dissolution: Add a portion of the chosen solvent to the volumetric flask and swirl gently to dissolve the compound. A sonicator may be used to aid dissolution if necessary.

  • Bring to Volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution under the recommended conditions.

Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making and workflow processes for handling and storing this compound.

handling_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution weigh->dissolve store_solid Store Solid Compound (Cool, Dry, Dark) weigh->store_solid store_solution Store Stock Solution (Appropriate Conditions) dissolve->store_solution decontaminate Decontaminate Glassware dissolve->decontaminate store_solid->weigh store_solution->dissolve dispose Dispose of Waste (Follow Institutional Guidelines) decontaminate->dispose

Caption: Workflow for Handling 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine.

storage_decision_tree compound_form Compound Form? solid Solid compound_form->solid Solid solution Solution compound_form->solution Solution storage_duration_solid Storage Duration? solid->storage_duration_solid storage_duration_solution Storage Duration? solution->storage_duration_solution short_term_solid Short-Term storage_duration_solid->short_term_solid < 1 month long_term_solid Long-Term storage_duration_solid->long_term_solid > 1 month storage_conditions_short_solid Cool, Dry, Dark short_term_solid->storage_conditions_short_solid storage_conditions_long_solid Cool, Dry, Dark Inert Atmosphere long_term_solid->storage_conditions_long_solid short_term_solution Short-Term storage_duration_solution->short_term_solution < 1 week long_term_solution Long-Term storage_duration_solution->long_term_solution > 1 week storage_conditions_short_solution Refrigerate/Freeze short_term_solution->storage_conditions_short_solution storage_conditions_long_solution Freeze (-20°C or -80°C) Aliquoted long_term_solution->storage_conditions_long_solution

Caption: Decision Tree for Storage of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse mouth.[7] DO NOT induce vomiting.[7] Seek immediate medical attention.

  • Spills: In case of a small spill, absorb with an inert material and place in a suitable container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Waste Disposal

Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

The protocols and guidelines presented in this document are intended to promote the safe and effective use of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. By adhering to these recommendations, researchers can minimize risks and ensure the quality and integrity of their experimental work. It is imperative to remember that these guidelines are based on the properties of structurally related compounds, and a compound-specific risk assessment remains the responsibility of the end-user.

References

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][8]naphthyridin-2(1H)-one. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Cushman, M., et al. (1996). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 39(15), 2878-2884. [Link]

  • Abdullah, A. Y., et al. (2024). Utilization of Multi Component Reactions in the Synthesis of 1,6-Naphthyridine Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 67(6), 151-158. [Link]

  • Al-Tel, T. H. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Gellis, A., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 724. [Link]

  • Wozniak, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4983. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12408, Octacosane. [Link]

  • Oakwood Chemical. 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][8]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][7][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

Sources

Application

Application Notes and Protocols for Xenograft Model Studies with 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for conducting preclinical xenograft model studies with the investigational compound 5-Piperazin-1-yl-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting preclinical xenograft model studies with the investigational compound 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. The protocols and notes herein are designed to provide researchers with a robust framework for evaluating the in vivo antitumor efficacy of this compound. The structural motifs of this molecule, specifically the 1,6-naphthyridine core and the piperazine group, are common in compounds targeting key signaling pathways in oncology, such as the PI3K/Akt/mTOR pathway.[1][2][3] This guide emphasizes scientific integrity, providing not just procedural steps but also the underlying rationale to empower researchers to design and execute well-controlled, reproducible, and informative in vivo studies.

Scientific Rationale and Compound Background

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile core for developing kinase inhibitors.[3] Notably, compounds with similar structures have demonstrated potent inhibitory activity against the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[2] The mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[2]

The presence of a piperazine moiety can be crucial for the compound's therapeutic effects by allowing it to modulate the activity of various enzymes and receptors.[1] Furthermore, the trifluoromethyl (-CF3) group is a common bioisostere in medicinal chemistry used to enhance metabolic stability and membrane permeability, potentially leading to a longer in vivo half-life compared to non-fluorinated analogs.[1]

Based on this structural analysis, it is hypothesized that 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The following protocols are designed to test this hypothesis in a relevant in vivo cancer model.

Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The diagram below illustrates the proposed signaling cascade and the likely point of intervention for 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) Compound 5-Piperazin-1-yl-2-(trifluoromethyl) -1,6-naphthyridine Compound->mTORC1 Inhibits

Caption: Proposed inhibition of the mTORC1 signaling pathway.

Preclinical Study Design: Key Considerations

Before initiating a xenograft study, several factors must be carefully considered to ensure the generation of meaningful data.

Cell Line Selection

The choice of cancer cell line is paramount. For a compound hypothesized to target the PI3K/Akt/mTOR pathway, it is critical to select cell lines with documented dysregulation of this pathway (e.g., PTEN loss, PIK3CA mutation, or Akt overexpression).

Recommended Cell Lines:

  • U-87 MG (Glioblastoma): PTEN-null, leading to constitutive PI3K/Akt pathway activation. A U-87 MG xenograft model was successfully used to demonstrate the efficacy of the mTOR inhibitor Torin1.[4]

  • MDA-MB-435 (Melanoma/Breast Cancer): While the origin is debated, this line is known to have a constitutively active PI3K/Akt pathway. It has been used in xenograft studies for other naphthyridine-based compounds.[5][6]

  • PC-3 (Prostate Cancer): PTEN-deficient.

  • A549 (Non-small cell lung cancer): Known to have KRAS mutations, which can lead to PI3K pathway activation.

Animal Model Selection

Subcutaneous xenograft models in immunocompromised mice are the standard for initial efficacy studies.

  • Model: Athymic Nude (Nu/Nu) or NOD-scid gamma (NSG) mice.

  • Age/Sex: 6-8 week old female mice are commonly used, as they tend to be less aggressive and easier to house in groups. The choice of sex should be consistent throughout the study.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to any experimental manipulation.

Pharmacokinetic and Formulation Insights

The physicochemical properties of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine will dictate its formulation and dosing schedule. Related mTOR inhibitors have shown challenges with low oral bioavailability and short half-lives, potentially due to rapid liver metabolism.[2][7]

  • Formulation: A preliminary solubility test is required. A common starting vehicle for preclinical compounds is a solution of 5% NMP, 15% Solutol HS 15, and 80% water, or 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation must be sterile-filtered and non-toxic to the animals at the administered volume.

  • Route of Administration: Intraperitoneal (i.p.) injection is often preferred in early studies to bypass first-pass metabolism.[2] Oral gavage (p.o.) should also be considered if good bioavailability is expected or needs to be determined.

  • Dose-Range Finding: A preliminary dose-range finding study is essential. Based on published data for related compounds, a starting dose range of 2 mg/kg to 20 mg/kg is a reasonable starting point for efficacy studies.[4][5][6]

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines the steps for a standard subcutaneous xenograft study.

Materials and Reagents
  • Selected cancer cell line (e.g., U-87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® (Corning) or similar basement membrane matrix

  • Immunocompromised mice (e.g., female athymic nude, 6-8 weeks old)

  • 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

  • Sterile vehicle for formulation

  • Syringes (1 mL) and needles (27-30G)

  • Digital calipers

  • Animal scale

Experimental Workflow

Xenograft_Workflow A 1. Cell Culture & Expansion B 2. Cell Harvest & Preparation A->B C 3. Tumor Cell Implantation B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization & Grouping D->E F 6. Treatment Initiation E->F G 7. Efficacy & Toxicity Monitoring F->G H 8. Study Endpoint & Tissue Collection G->H

Caption: Standard workflow for a subcutaneous xenograft study.

Step-by-Step Methodology

Part 1: Tumor Implantation

  • Cell Culture: Culture U-87 MG cells in DMEM with 10% FBS until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma.

  • Cell Harvest: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Cell Preparation: Resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter. Assess viability (should be >95%).

  • Implantation Suspension: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel®. The final concentration should be 5 x 10^7 cells/mL. Keep the suspension on ice.

  • Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

Part 2: Monitoring and Treatment

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2 .

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.

    • Group 1: Vehicle Control (e.g., daily i.p. injection)

    • Group 2: Compound, Low Dose (e.g., 5 mg/kg, daily i.p.)

    • Group 3: Compound, High Dose (e.g., 20 mg/kg, daily i.p.)

    • (Optional) Group 4: Positive Control (e.g., an established mTOR inhibitor)

  • Treatment Administration: Prepare fresh formulations of the compound daily. Administer the treatment according to the group assignments (e.g., daily i.p. injection for 21 days).

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume 2-3 times per week.

    • Measure body weight for each mouse 2-3 times per week as a general indicator of toxicity.

    • Observe mice daily for any clinical signs of distress (e.g., lethargy, ruffled fur, loss of appetite).

Part 3: Study Endpoint and Analysis

  • Endpoint Criteria: The study should be terminated when tumors in the vehicle control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). Individual animals may be euthanized earlier if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

  • Data Collection: At the endpoint, record the final tumor volumes and body weights. Euthanize the mice and excise the tumors. Record the final tumor weight.

  • Pharmacodynamic Analysis (Optional but Recommended): For a subset of animals from each group, collect tumors at a specific time point after the final dose (e.g., 4-6 hours) to assess target engagement. Flash-freeze tumors in liquid nitrogen for subsequent Western blot analysis of key pathway proteins (e.g., p-S6K, p-Akt).

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpreting the study outcome.

Table 1: Example Tumor Growth Inhibition Data
Treatment Group (n=10)Dose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)*Mean Body Weight Change (%) ± SEM
Vehicle Control-Daily, i.p.1250 ± 150-+2.5 ± 1.0
Compound (Low Dose)5Daily, i.p.750 ± 9540-1.5 ± 1.2
Compound (High Dose)20Daily, i.p.312 ± 6075-5.0 ± 2.0

*Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Table 2: Example Final Tumor Weight Data
Treatment Group (n=10)Dose (mg/kg)Mean Final Tumor Weight (g) ± SEMp-value vs. Vehicle
Vehicle Control-1.35 ± 0.20-
Compound (Low Dose)50.81 ± 0.15< 0.05
Compound (High Dose)200.33 ± 0.08< 0.001

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the results, every protocol should incorporate self-validating checks:

  • Positive Control: Including a known active compound (e.g., a clinically relevant mTOR inhibitor) validates the sensitivity of the model system. If the positive control fails to show efficacy, it may indicate a problem with the model or experimental procedures.

  • Pharmacodynamic Readout: Directly measuring the inhibition of downstream effectors like p-S6K in tumor tissue provides a mechanistic link between drug administration and the observed anti-tumor effect.[7] A lack of target modulation despite tumor growth inhibition would prompt an investigation into alternative mechanisms of action.

  • Toxicity Monitoring: Consistent monitoring of body weight and clinical signs ensures that the observed efficacy is not a result of systemic toxicity. Significant weight loss (>15-20%) is a common humane endpoint and indicates that the dose may be too high.

Conclusion

The protocols outlined in this document provide a comprehensive and scientifically grounded approach to evaluating the in vivo efficacy of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. By carefully selecting a relevant cell line, establishing a robust xenograft model, and incorporating pharmacodynamic and toxicity readouts, researchers can generate high-quality, interpretable data to advance this promising compound through the drug development pipeline.

References

  • Tzeng, T. C., et al. (2023). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. PLoS ONE. Available from: [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Li, A., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. Available from: [Link]

  • Morales, F., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Papanastasiou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available from: [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Grychowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available from: [Link]

  • Vorobyeva, A., et al. (2022). Comparative Preclinical Evaluation of Peptide-Based Chelators for the Labeling of DARPin G3 with 99m Tc for Radionuclide Imaging of HER2 Expression in Cancer. MDPI. Available from: [Link]

  • Vorobyeva, A., et al. (2022). Comparative preclinical evaluation of peptide-based chelators for labeling of DARPin G3 with 99mTc for radionuclide imaging of H. Preprints.org. Available from: [Link]

  • Cushman, M., et al. (2002). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available from: [Link]

  • Thoreen, C. C., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. Available from: [Link]

  • Cushman, M., et al. (2002). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-Targeting anticancer agents with potent cytotoxic activity. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting inconsistent results with 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

An In-Depth Technical Guide for Researchers Technical Support Center: 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine Welcome to the technical support center for 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyrid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Technical Support Center: 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

Welcome to the technical support center for 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine (CAS: 890302-17-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this complex heterocyclic molecule. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

The structure of this molecule, featuring a 1,6-naphthyridine core, a basic piperazine moiety, and an electron-withdrawing trifluoromethyl group, presents unique challenges in synthesis, purification, analysis, and biological testing.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address these challenges directly.

Section 1: General Handling and Compound Properties

This section covers the fundamental questions you might have before starting your experiments.

Question: What are the basic physicochemical properties and stability of this compound?

Answer: Understanding the core properties is the first step to consistent results.

  • Molecular Formula: C₁₃H₁₃F₃N₄[2]

  • Molecular Weight: 282.27 g/mol [2]

  • Appearance: Typically an off-white to yellow solid. The color can depend on purity.

  • Key Structural Features: The molecule possesses a planar, aromatic naphthyridine core, which can participate in π-stacking interactions. The piperazine group is a basic secondary amine, making the molecule susceptible to salt formation and providing a key site for hydrogen bonding.[1] The trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity, which can impact both solubility and metabolic stability.[3]

Stability and Storage: The compound is generally stable under standard laboratory conditions. However, long-term storage requires specific precautions.

ConditionRecommendationRationale
Temperature Store at 2-8°C or -20°C for long-term storage.Prevents slow degradation from ambient heat and light.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The piperazine moiety can be susceptible to oxidation over time.
Light Protect from light using amber vials.Aromatic systems can be light-sensitive.
Handling Use in a well-ventilated area or chemical fume hood.[4]Recommended for handling fine organic powders.

Section 2: Troubleshooting Synthesis and Purification

The synthesis of substituted naphthyridines can be complex, often involving multi-step sequences where yields and purity can be inconsistent.[5][6]

Question: My final nucleophilic aromatic substitution (SNAr) reaction to add the piperazine group is low-yielding. What is causing this and how can I improve it?

Answer: This is a common bottleneck. The reactivity of the precursor (e.g., a 5-chloro or 5-bromo-2-(trifluoromethyl)-1,6-naphthyridine) is key. Several factors could be at play.

Causality Analysis:

  • Insufficient Electrophilicity: The trifluoromethyl group at C2 activates the naphthyridine ring towards nucleophilic attack, but this effect may be insufficient for complete conversion at the C5 position.

  • Base Incompatibility: The choice of base is critical. Strong, sterically hindered bases are often required to deprotonate the piperazine without competing as a nucleophile. Common bases like triethylamine (TEA) may not be strong enough, while smaller bases like potassium carbonate can have poor solubility in organic solvents.

  • Side Reactions: A common side reaction is the formation of a bis-naphthyridine product if piperazine reacts at both nitrogen atoms.[7] While less likely if using a large excess of piperazine, it can occur if stoichiometry is not carefully controlled.

  • Solvent Effects: The reaction requires a polar aprotic solvent (e.g., DMSO, DMF, NMP) to dissolve the reactants and facilitate the charge separation in the transition state.

Troubleshooting Protocol:

  • Increase Reaction Temperature: SNAr reactions on heteroaromatics often require significant thermal energy. Gradually increase the temperature from 80°C up to 150°C. Monitor by TLC or LC-MS to check for product formation versus decomposition.

  • Screen Different Bases:

    • Potassium Carbonate (K₂CO₃): A common, inexpensive choice. Ensure it is finely powdered and anhydrous.

    • Caesium Carbonate (Cs₂CO₃): More soluble and often more effective in SNAr reactions.

    • DIPEA (N,N-Diisopropylethylamine): A sterically hindered organic base that is less likely to act as a competing nucleophile.

  • Use a Palladium Catalyst: For less reactive precursors (e.g., 5-chloro), a Buchwald-Hartwig amination can be a more reliable alternative to direct SNAr. This involves a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄). This approach is standard for constructing C-N bonds on heterocyclic systems.[8]

  • Control Stoichiometry: Use a significant excess of piperazine (3-5 equivalents) to favor the mono-substituted product and minimize the formation of the bis-adduct.

Question: I'm struggling to purify the final product. Column chromatography gives poor separation and streaking. What should I do?

Answer: The basic nature of the piperazine moiety is the primary cause of chromatographic issues. It interacts strongly with the acidic silica gel, leading to tailing and poor recovery.

Workflow for Improved Purification:

purification_workflow cluster_0 Purification Troubleshooting cluster_1 Detailed Steps start Crude Product check_basic Is the product basic (contains piperazine)? start->check_basic add_base Option 1: Add Base to Mobile Phase check_basic->add_base Yes use_alumina Option 2: Switch to Alumina check_basic->use_alumina Yes acid_wash Option 3: Acid/Base Extraction check_basic->acid_wash Yes add_base_detail Add 0.5-1% triethylamine or ammonia to the eluent (e.g., DCM/MeOH + 1% NH₃). add_base->add_base_detail alumina_detail Use basic or neutral alumina instead of silica gel to prevent strong adsorption. use_alumina->alumina_detail acid_wash_detail 1. Dissolve crude in EtOAc. 2. Wash with 1M HCl (product moves to aqueous layer). 3. Basify aqueous layer with NaOH. 4. Back-extract pure product into EtOAc/DCM. acid_wash->acid_wash_detail

Caption: Troubleshooting workflow for purifying basic compounds.

Section 3: Analytical Characterization

Inconsistent or confusing analytical data can halt progress. Here’s how to interpret the results for this specific molecule.

Question: My ¹H NMR spectrum looks complex, with broad signals for the piperazine protons. Is my product impure?

Answer: Not necessarily. This is often due to dynamic chemical processes occurring on the NMR timescale.

Common NMR Observations and Interpretations:

ObservationLikely CauseExplanation & Solution
Broad Piperazine Signals Slow Ring Inversion: The piperazine ring undergoes a chair-to-chair interconversion. At room temperature, this process can be slow enough to broaden the signals for the axial and equatorial protons.Solution: Run a variable temperature (VT) NMR experiment. As you increase the temperature, the ring inversion rate increases, and the broad signals should sharpen into a single, averaged peak.[9]
Multiple Sets of Signals Rotational Isomers (Rotamers): Restricted rotation around the Ar-N bond (naphthyridine to piperazine) can lead to distinct, stable conformers that are visible as separate sets of peaks in the NMR spectrum.Solution: VT-NMR is also useful here. At higher temperatures, the rotation becomes faster, and the multiple sets of signals will coalesce into a single averaged set.[9]
Complex Aromatic Region Overlapping Signals: The protons on the naphthyridine core can have similar chemical shifts and complex coupling patterns (doublets, doublets of doublets).Solution: Use a higher field NMR (e.g., 400 MHz or higher) to improve signal dispersion.[10] A 2D NMR experiment like COSY will help identify which protons are coupled to each other, confirming the substitution pattern.

Typical Analytical Conditions:

TechniqueColumn/ConditionsExpected Result
Reverse-Phase HPLC C18 column (e.g., 4.6 x 50 mm, 5 µm). Mobile phase: Acetonitrile/Water with 0.1% TFA or Formic Acid.A single major peak with purity >95%. The acidic modifier is crucial for good peak shape by protonating the piperazine.[11]
LC-MS (ESI+) Same as HPLC.A strong signal for the [M+H]⁺ ion at m/z 283.28.

Section 4: Inconsistent Biological Activity

Question: I'm seeing significant well-to-well or day-to-day variability in my cell-based assay. What could be the cause?

Answer: Inconsistent biological data for a molecule like this often stems from its physicochemical properties rather than the assay biology itself. The combination of a flat, lipophilic core and a basic, polar piperazine group creates solubility and aggregation challenges.

bio_troubleshooting cluster_main Root Cause Analysis cluster_solutions Verification & Mitigation Steps start Inconsistent Biological Data solubility Poor Aqueous Solubility? start->solubility aggregation Compound Aggregation? solubility->aggregation Yes sol_check 1. Check Solubility Visually inspect DMSO stock dilution in media for precipitation. solubility->sol_check Check stability Degradation in Media? aggregation->stability Yes dls_test 2. Test for Aggregation Use Dynamic Light Scattering (DLS) or add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay as a control. aggregation->dls_test Check stability_check 3. Assess Stability Incubate compound in assay media for the experiment's duration. Analyze by LC-MS at t=0 and t=end to check for degradation. stability->stability_check Check

Caption: Decision tree for troubleshooting inconsistent bio-assay results.

Detailed Explanations:

  • Solubility Issues: While the compound may dissolve readily in 100% DMSO, it can precipitate when the stock is diluted into aqueous assay buffer. This "crashing out" leads to an unknown and variable final concentration in your wells.

    • Causality: The molecule has a high calculated LogP due to the trifluoromethyl and aromatic core, leading to poor aqueous solubility.

    • Solution: Prepare a more dilute DMSO stock so that the final DMSO concentration in the assay is kept below 0.5%. If problems persist, consider formulating the compound as an HCl salt to improve solubility.

  • Compound Aggregation: At concentrations above their critical aggregation concentration (CAC), many drug-like molecules form colloidal aggregates. These aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to false positives and high variability.[12][13]

    • Causality: The planar naphthyridine structure promotes self-association through π-stacking.

    • Solution: Include a control where the assay is run in the presence of a small amount of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's apparent activity is significantly reduced in the presence of the detergent, aggregation is the likely culprit. The only true fix is to work at concentrations below the CAC.

  • Stability in Media: The compound could be unstable in the assay media (e.g., pH 7.4, 37°C), degrading over the course of the experiment.

    • Causality: While generally stable, complex interactions with media components could lead to slow degradation.

    • Solution: Perform an LC-MS stability study. Incubate the compound in the complete assay media under assay conditions (e.g., 37°C for 24 hours). Measure the peak area of the parent compound at the beginning and end of the incubation. A significant decrease indicates a stability problem.

By systematically addressing these potential pitfalls, you can ensure that the biological data you generate is both accurate and reproducible, reflecting the true activity of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine.

References

  • Vertex AI Search. (n.d.). 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. Retrieved January 26, 2026.
  • Martinez, R., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6243. [Link]

  • Oakwood Chemical. (n.d.). 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. Retrieved January 26, 2026, from [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. ACS Molecule of the Week. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. Chemistry & Biology Interface. [Link]

  • Nagy, B., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 28(19), 6828. [Link]

  • Rakitin, O. A., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2020(3), M1152. [Link]

  • Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved January 26, 2026, from [Link]

  • Sharma, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3138. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][14]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Feldman, R. I., et al. (2009). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 52(21), 6965-6968. [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Cushman, M., et al. (2001). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 44(21), 3540-3551. [Link]

  • Dandriyal, J., et al. (2015). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. Archiv der Pharmazie, 348(2), 114-126. [Link]

  • The Journal of Organic Chemistry. (2023). Three-Component Bisannulation for the Synthesis of Trifluoromethylated Tetracyclic Aza-Aromatics through Six C(sp3)–F Bond Cleavage and Four C–N Bond Formation. [Link]

  • SciSpace. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry. [Link]

  • MDPI. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4992. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 26, 2026, from [Link]

  • Supporting Information for Enantioselective Aza-Henry Reaction of Trifluoromethyl Ketimines Catalyzed by Phase-Transfer Catalysts. (n.d.).
  • National Institutes of Health. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC. [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6618. [Link]

  • MDPI. (2017). Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Molecules, 22(9), 1500. [Link]

Sources

Optimization

Technical Support Center: In Vivo Dosing Optimization for 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine (Cmpd-X)

Prepared by the Senior Application Scientist Team Welcome, researchers, to the technical support guide for optimizing in vivo studies with the novel small molecule inhibitor, 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naph...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers, to the technical support guide for optimizing in vivo studies with the novel small molecule inhibitor, 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine, hereafter referred to as Cmpd-X. This document is designed to provide practical, field-proven insights to help you navigate the complexities of preclinical dosing, from initial formulation to troubleshooting unexpected outcomes.

Our guidance is built on the foundational principles of pharmacology and drug development, leveraging data from structurally related compounds to inform best practices. Cmpd-X belongs to the 1,6-naphthyridine class of compounds, which are recognized as "privileged" heterocyclic structures in medicinal chemistry, frequently utilized for developing kinase inhibitors.[1] Specifically, its core structure shares features with potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a master regulator of cell growth and proliferation that is often deregulated in cancer.[2] Therefore, this guide will use the mTOR inhibition pathway as a primary mechanistic example.

Part 1: Pre-Clinical Formulation & Feasibility (FAQs)

The journey to successful in vivo results begins with a viable formulation. Small molecule inhibitors are notoriously challenging due to poor aqueous solubility, and Cmpd-X is predicted to be no exception.[3] An improper formulation can lead to precipitation, poor bioavailability, and inaccurate results.

Q1: My initial attempts to dissolve Cmpd-X in saline have failed. What are the recommended vehicles for this class of compound?

A1: This is a common and critical first hurdle. The low aqueous solubility of heterocyclic kinase inhibitors necessitates the use of co-solvents or specialized formulation vehicles.[4] The goal is to create a stable solution or a homogenous suspension that is well-tolerated by the animal model.

  • Causality: The chemical structure of Cmpd-X, while containing a solubility-enhancing piperazine moiety, is dominated by rigid, lipophilic aromatic rings.[2][5] This drives its tendency to crash out of aqueous solutions. Your choice of vehicle must mitigate this without introducing confounding toxicity.

  • Recommended Starting Vehicles:

    • DMSO-based: A common starting point is to dissolve the compound in 100% DMSO and then dilute it with an aqueous vehicle like saline or PBS. Crucially, the final concentration of DMSO should be kept below 10% (and ideally below 5%) to avoid systemic toxicity.[6]

    • PEG-based: Polyethylene glycol (PEG), particularly PEG300 or PEG400, is an excellent co-solvent for many poorly soluble compounds and is generally well-tolerated.[6][7] A formulation of 10-30% PEG in saline can be effective.

    • Cyclodextrins: For compounds that are particularly challenging, hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes, effectively "shielding" the lipophilic molecule and increasing its solubility in water.[8] A 20-40% HP-β-CD solution in water is a typical starting point.

    • Suspensions: For oral administration, if a true solution cannot be achieved, a homogenous suspension can be used. This is typically formulated using 0.5-1% methylcellulose (MC) or carboxymethylcellulose (CMC) in water, which acts as a suspending agent.[7][8]

Q2: How do I assess the stability of my chosen formulation before starting my animal studies?

A2: This is a self-validating step that is absolutely essential. Administering a formulation that has precipitated will result in an unknown, underdosed amount of the compound reaching the animal, rendering your results uninterpretable.

  • Protocol: Prepare the final formulation at the highest intended concentration. Let it stand at room temperature for the maximum duration you anticipate between preparation and the final animal injection (e.g., 2-4 hours). Visually inspect the formulation against a dark background for any signs of precipitation (cloudiness, crystals, flakes). For a more rigorous check, centrifuge a small aliquot and look for a pellet. A stable formulation will remain a clear solution or a homogenous, easily re-suspendable mixture. Always prepare formulations fresh on the day of the experiment.[8]

Part 2: Designing the Initial In Vivo Study

With a stable formulation, the next step is to determine a safe and effective dose range. This is typically achieved through a Dose-Range Finding (DRF) study.[9][10] The primary goals are to identify the Maximum Tolerated Dose (MTD) , the highest dose that does not cause unacceptable side effects, and the Minimum Effective Dose (MED) , the lowest dose that produces the desired biological effect.[10]

Q3: How do I select a starting dose for my first in vivo experiment? My in vitro IC50 for Cmpd-X is 15 nM.

A3: Extrapolating from in vitro to in vivo is a multi-factorial process; you cannot simply convert an IC50 value. The key is to use the in vitro data as a starting point and leverage literature on similar compounds.

  • Causality: An in vitro IC50 represents the concentration needed to inhibit a target in a controlled, isolated system (e.g., a purified enzyme or a cell monolayer).[11] An in vivo dose must account for absorption, distribution, metabolism, and excretion (ADME), which collectively determine the actual concentration of the drug that reaches the target tissue over time.[5]

  • Practical Approach:

    • Literature Precedent: Look for in vivo studies of compounds with a similar mechanism and structure. For example, a structurally related mTOR inhibitor, Torin1, showed efficacy at a dose of 20 mg/kg in a mouse xenograft model.[2] This provides a highly relevant starting point.

    • Dose Escalation: A typical DRF study design involves several dose groups, often separated by a factor of 2-3x, plus a vehicle control group.[12] Based on the literature, a reasonable starting range for Cmpd-X could be:

      • Group 1: Vehicle Control

      • Group 2: 10 mg/kg

      • Group 3: 30 mg/kg

      • Group 4: 100 mg/kg

    • Monitor for Toxicity: During the DRF study, closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior. This data is critical for establishing the MTD.[13]

Q4: What is the best route of administration (ROA)?

A4: The choice of ROA depends on the experimental goal and the compound's properties.

  • Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability. It is ideal for initial PK studies to determine clearance and volume of distribution. However, it can be technically challenging and may not reflect the intended clinical route.

  • Intraperitoneal (IP): A common route in rodent studies that is easier than IV and allows for rapid absorption into the systemic circulation, largely bypassing the first-pass metabolism in the liver that can plague oral dosing.[2]

  • Oral (PO): The most clinically relevant route for many drugs. However, it is subject to issues of poor absorption and high first-pass metabolism, which was observed in a related mTOR inhibitor that showed low exposure and limited bioavailability after oral administration.[2]

For Cmpd-X, initial efficacy studies would be best conducted via IP injection to ensure sufficient systemic exposure. If the project advances, oral formulations would need to be developed and tested.

Workflow for a Dose-Range Finding (DRF) Study

This diagram outlines the logical flow from initial planning to data analysis in a typical DRF study.

DRF_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis start Define Objectives (MTD & Efficacy) formulation Develop Stable Formulation start->formulation animal_model Select Animal Model & Strain formulation->animal_model dose_select Select Dose Levels (e.g., 10, 30, 100 mg/kg) animal_model->dose_select dosing Administer Cmpd-X & Vehicle Control dose_select->dosing monitoring Monitor Clinical Signs & Body Weight dosing->monitoring efficacy Measure Efficacy (e.g., Tumor Volume) dosing->efficacy pk_pd Collect Samples (PK/PD Analysis) monitoring->pk_pd analysis Analyze Data: Toxicity & Efficacy pk_pd->analysis efficacy->analysis end Determine MTD & Effective Dose Range analysis->end

Caption: Workflow for a Dose-Range Finding (DRF) study.

Part 3: Pharmacokinetics (PK) & Pharmacodynamics (PD)

Understanding the relationship between dose, exposure (PK), and target engagement (PD) is paramount for optimizing a dosing schedule.

Q5: What are the key PK parameters I should be measuring, and what can I expect for a compound like Cmpd-X?

A5: Pharmacokinetics describes what the body does to the drug. For an initial study, you should measure plasma concentrations of Cmpd-X at several time points after administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). This will allow you to determine:

  • Cmax: The maximum concentration achieved.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • T½ (Half-life): The time it takes for the drug concentration to decrease by half.

  • Expected Profile: A related mTOR inhibitor provides a valuable reference point. It was found to have a very short half-life of 0.5 hours in mice, likely due to rapid first-pass metabolism.[2] It also showed significantly better exposure following IP administration compared to oral dosing.[2] You should be prepared for similar rapid clearance with Cmpd-X.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)IP Administration (10 mg/kg)
T½ (half-life) ~0.5 hours~0.5 hours> 2 hours
AUC LowVery LowModerate
Bioavailability 100% (by definition)LowModerate
This table contains representative data based on the published profile of a structurally similar mTOR inhibitor to guide expectations for Cmpd-X.[2]

Q6: How do I demonstrate that my compound is actually hitting its target in vivo (Pharmacodynamics)?

A6: Pharmacodynamics (PD) describes what the drug does to the body. A robust in vivo study must show a correlation between drug exposure (PK) and target modulation (PD).

  • Causality: Simply observing an anti-tumor effect is not enough; you must prove it is due to the intended mechanism of action. This provides confidence that you are not just observing an off-target or toxic effect.

  • PD Biomarker Selection: Since Cmpd-X is a putative mTOR inhibitor, you should measure the phosphorylation status of a known downstream substrate of mTOR. The mTORC1 complex directly phosphorylates S6 Kinase (S6K) and 4EBP1.[2] Therefore, a decrease in the level of phosphorylated S6K (p-S6K) in tumor or surrogate tissues (like peripheral blood mononuclear cells) following Cmpd-X administration would be a direct biomarker of target engagement.

  • Experimental Design: In your efficacy study, collect tumor and/or blood samples at various time points post-dose alongside your PK samples. Analyze these samples by Western blot or ELISA for levels of p-S6K and total S6K. A successful result would show that as the concentration of Cmpd-X rises (PK), the level of p-S6K falls (PD).

Part 4: Troubleshooting Common In Vivo Issues

Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for troubleshooting.

Q7: I'm not seeing any efficacy in my tumor model, even at high doses. My in vitro data is strong. What should I check?

A7: This is a classic "in vitro-in vivo disconnect." The issue almost always lies with exposure or target engagement.

  • Is the drug getting in? (PK Issue): The most likely culprit is a pharmacokinetic failure. As seen with related compounds, Cmpd-X may have very low oral bioavailability or an extremely short half-life.[2] If you are dosing orally, the compound may be metabolized in the gut or liver before it ever reaches the tumor. If the half-life is very short, the drug may be cleared before it has time to exert a significant effect.

    • Action: Run a pilot PK study with both IP and PO routes. If exposure is the problem, you may need to switch to IP dosing, increase the dosing frequency (e.g., from once daily to twice daily), or develop an improved formulation.

  • Is the drug hitting the target? (PD Issue): If your PK data shows adequate exposure at the tumor site, the next question is whether the drug is engaging its target.

    • Action: Run a PD study to measure p-S6K levels in the tumor after dosing. If you see no change in p-S6K despite good PK, it could indicate poor tumor penetration or that Cmpd-X is not an effective mTOR inhibitor in vivo.

  • Is the dosing schedule optimal? (Schedule Issue): For a compound with a short half-life, a single daily dose may not be sufficient to maintain target inhibition.

    • Action: Consider a twice-daily (BID) dosing regimen to maintain a plasma concentration above the required therapeutic threshold for a longer portion of the day.

Q8: My animals are showing signs of toxicity (e.g., >15% weight loss) at doses where I expect to see efficacy.

A8: This indicates a narrow therapeutic window, where the effective dose is very close to the toxic dose.

  • Vehicle Toxicity: First, rule out the vehicle. Run a control group that receives the highest dose of the vehicle alone. Solvents like DMSO can cause toxicity at higher concentrations.[6][7]

  • On-Target Toxicity: The toxicity may be mechanism-based. mTOR is a critical regulator of normal cellular processes, and its inhibition can have systemic effects.[2]

    • Action: Lower the dose and/or change the schedule. Sometimes, a lower dose given more frequently can maintain efficacy while reducing peak-concentration (Cmax) associated toxicity.

  • Off-Target Toxicity: The compound may be hitting other kinases or targets, causing toxicity.

    • Action: This is more difficult to solve without medicinal chemistry efforts to improve selectivity. The immediate step is to find a dose and schedule that balances on-target efficacy with manageable toxicity.

Troubleshooting Decision Tree

Troubleshooting_Tree start Unexpected In Vivo Result no_efficacy No Efficacy Observed start->no_efficacy E.g., No tumor reduction toxicity Toxicity Observed start->toxicity E.g., Weight loss >15% pk_check Run Pilot PK Study. Is Exposure (AUC) Sufficient? no_efficacy->pk_check vehicle_check Test Vehicle Alone. Is Vehicle Toxic? toxicity->vehicle_check no_pk NO pk_check->no_pk Low/None yes_pk YES pk_check->yes_pk Adequate solution_pk Improve Exposure: 1. Change ROA (PO -> IP) 2. Increase Dose/Frequency 3. Reformulate no_pk->solution_pk pd_check Run PD Study. Is Target (p-S6K) Modulated? yes_pk->pd_check no_pd NO pd_check->no_pd yes_pd YES pd_check->yes_pd solution_pd Compound may not be potent in vivo or has poor tumor penetration. no_pd->solution_pd solution_model Re-evaluate animal model or efficacy endpoint. yes_pd->solution_model yes_vehicle YES vehicle_check->yes_vehicle no_vehicle NO vehicle_check->no_vehicle solution_vehicle Change Vehicle or Reduce Co-solvent % yes_vehicle->solution_vehicle dose_check Reduce Dose or Change Schedule (e.g., BID) no_vehicle->dose_check solution_dose Find balance between efficacy and toxicity. (Therapeutic Window) dose_check->solution_dose

Caption: Decision tree for troubleshooting in vivo studies.

References

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Warren, R.B., et al. (2024). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. PLOS ONE. Available at: [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

  • Dandriyal, J., et al. (2015). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. Archiv der Pharmazie. Available at: [Link]

  • Chang, J.Y., et al. (2001). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Tzortzis, K., et al. (2020). Methods of probing the interactions between small molecules and disordered proteins. Biochemical Society Transactions. Available at: [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Charles River Laboratories. Available at: [Link]

  • Rizvi, S.M.D., et al. (2023). Advancements in small molecule drug design: A structural perspective. Medicine in Drug Discovery. Available at: [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]

  • bioRxiv. (2024). Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity. bioRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Wikipedia. Available at: [Link]

  • PubMed Central. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available at: [Link]

  • PubMed Central. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • PubMed Central. (2014). Practical considerations for optimal designs in clinical dose finding studies. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. MDPI. Available at: [Link]

  • ACS Publications. (2023). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed Central. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PubMed Central. Available at: [Link]

  • ResearchGate. (2019). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. Available at: [Link]

  • PubMed. (2005). 5-(2-aminoethyl)dibenzo[c,h][2][14]naphthyridin-6-ones: variation of n-alkyl substituents modulates sensitivity to efflux transporters associated with multidrug resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Metabolic Stability of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine in Liver Microsomes

Welcome to the technical support center for assessing the metabolic stability of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assessing the metabolic stability of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your in vitro liver microsome stability assays.

I. Understanding the Assay: Core Concepts & Rationale

The liver microsomal stability assay is a fundamental tool in early drug discovery to predict the in vivo hepatic clearance of a compound.[1][2] Liver microsomes are subcellular fractions of hepatocytes that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolism.[3][4][5] By incubating your compound, 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine, with liver microsomes and monitoring its disappearance over time, you can estimate its intrinsic clearance (CLint), a key parameter in predicting its pharmacokinetic profile.[1][4][6]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting a liver microsomal stability assay for a compound like 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine?

A1: The primary goal is to assess the compound's susceptibility to metabolism by hepatic enzymes, mainly CYPs.[7] This in vitro data helps in the early identification of compounds that are likely to be rapidly cleared in vivo, which could lead to poor bioavailability and a short duration of action.[8] The results, such as half-life (t1/2) and intrinsic clearance (CLint), are crucial for ranking compounds and guiding medicinal chemistry efforts to optimize metabolic stability.[1][6]

Q2: Why is NADPH essential for this assay? What happens if it's omitted?

A2: NADPH (Nicotinamide adenine dinucleotide phosphate) is a critical cofactor for the enzyme NADPH-cytochrome P450 reductase, which is responsible for transferring electrons to CYP enzymes.[9] This electron transfer is necessary for the catalytic cycle of CYPs to metabolize substrates.[5] Without NADPH, most CYP-mediated metabolism will not occur, and you will likely observe little to no depletion of your compound.[7][8] Therefore, a control incubation without NADPH is essential to distinguish between enzymatic degradation and other forms of compound instability.[8]

Q3: My compound, a 1,6-naphthyridine derivative, shows very rapid clearance in the assay. What are the potential metabolic "hotspots" on this scaffold?

A3: While specific data for 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is not available, we can infer potential metabolic liabilities from related structures. The piperazine moiety is a common site of metabolism, often undergoing N-dealkylation or oxidation.[10][11] The aromatic rings of the naphthyridine core are also susceptible to hydroxylation. The trifluoromethyl group is generally metabolically stable but can sometimes undergo hydrolysis in certain contexts. To confirm the metabolic hotspots, metabolite identification studies using high-resolution mass spectrometry are recommended.

Q4: How do I interpret the intrinsic clearance (CLint) values obtained from the assay?

A4: The intrinsic clearance (CLint) value represents the rate at which a compound is metabolized by liver enzymes in the absence of physiological limitations like blood flow.[1] This value is used to classify compounds into low, intermediate, and high clearance categories.[8] Highly cleared compounds may face challenges with in vivo exposure.[8] The CLint value can also be used in more complex models to predict in vivo hepatic clearance and oral bioavailability.[1]

III. Troubleshooting Guide

This section addresses common issues encountered during the metabolic stability assay for 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. - Inconsistent pipetting of microsomes, compound, or NADPH. - "Edge effects" in the incubation plate leading to uneven temperature.[12] - Poor mixing of reagents.- Use calibrated pipettes and ensure proper mixing at each step. - Pre-heat the incubation plate and use a plate sealer to ensure uniform temperature.[12] - Gently vortex or shake the plate after adding all components.
No significant compound depletion, even for positive controls. - Inactive liver microsomes (e.g., improper storage, repeated freeze-thaw cycles). - Degraded NADPH cofactor. - Incorrect buffer pH.- Always use a new aliquot of microsomes for each experiment and thaw them quickly at 37°C immediately before use.[13] - Prepare NADPH solution fresh for each experiment. - Verify the pH of the phosphate buffer is 7.4.[7]
Significant compound depletion in the absence of NADPH. - Instability of the compound in the assay buffer. - Presence of other metabolizing enzymes in the microsomal preparation that do not require NADPH. - Binding of the compound to the plasticware.- Run a control incubation with buffer and compound only to assess chemical stability. - While less common for Phase I, some non-CYP enzymes might be active. This indicates non-CYP mediated metabolism. - Use low-binding plates and sample vials.
The analytical signal (LC-MS/MS) of the compound is weak or inconsistent. - Poor ionization of the compound. - Suboptimal LC-MS/MS method parameters. - Matrix effects from the microsomal proteins.- Optimize the mass spectrometry source parameters (e.g., cone voltage) for your compound.[12] - Develop a robust LC method with appropriate mobile phases and gradient. - Ensure efficient protein precipitation and consider using an internal standard that is structurally similar to your compound.[14]

IV. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for assessing the metabolic stability of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine in human liver microsomes.

Materials and Reagents:
  • 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine (test compound)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (1 mM)[7]

  • Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[1][4]

  • Acetonitrile (ACN) with an appropriate internal standard for quenching the reaction

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound & Controls (in DMSO, then dilute in buffer) pre_incubate Pre-incubate Microsomes & Compound at 37°C prep_compound->pre_incubate prep_microsomes Thaw & Dilute Liver Microsomes in Buffer prep_microsomes->pre_incubate prep_nadph Prepare NADPH Solution initiate_rxn Initiate Reaction with NADPH prep_nadph->initiate_rxn pre_incubate->initiate_rxn time_points Incubate at 37°C, taking aliquots at 0, 5, 15, 30, 60 min initiate_rxn->time_points quench Quench reaction with cold ACN + Internal Standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t1/2 and CLint plot->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Procedure:
  • Preparation:

    • Prepare a stock solution of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine and positive controls in DMSO. Further dilute in the phosphate buffer to the desired starting concentration. The final DMSO concentration in the incubation should be low (e.g., < 0.25%) to avoid enzyme inhibition.[8][12]

    • On the day of the experiment, thaw the pooled human liver microsomes in a 37°C water bath.[13] Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[1][8]

    • Prepare the NADPH solution fresh.[7]

  • Incubation:

    • In a 96-well plate, add the diluted microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.[15]

    • Initiate the metabolic reaction by adding the NADPH solution.[8] The time of NADPH addition is considered time zero (T0).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.[1][8][14]

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.[1][6]

Data Analysis:
  • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

V. Visualization of Key Relationships

G cluster_input Experimental Inputs cluster_process In Vitro Assay cluster_output Primary Outputs cluster_prediction In Vivo Prediction Compound Test Compound (5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine) Incubation Incubation at 37°C Compound->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Metabolism CYP-Mediated Metabolism Incubation->Metabolism Depletion Parent Compound Depletion Metabolism->Depletion HalfLife Half-life (t1/2) Depletion->HalfLife CLint Intrinsic Clearance (CLint) HalfLife->CLint HepaticClearance Predicted Hepatic Clearance CLint->HepaticClearance Bioavailability Predicted Oral Bioavailability HepaticClearance->Bioavailability

Caption: From In Vitro Data to In Vivo Prediction.

VI. References

  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. Retrieved from WuXi AppTec.

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from Creative Bioarray.

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from Cyprotex ADME-Tox Solutions | Evotec.

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from ResearchGate.

  • National Center for Biotechnology Information. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from NIH.

  • MDPI. (n.d.). Effects of Newer Veterinary Macrolide Antimicrobials on the CYP3A-Dependent Metabolism in Cattle Liver Microsomes: Potential Metabolic Drug–Drug Interaction with Monensin. Retrieved from MDPI.

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from Springer Nature Experiments.

  • Chem Help ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance. Retrieved from YouTube.

  • National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from NIH.

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from Merck Millipore.

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from protocols.io.

  • National Center for Biotechnology Information. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from NIH.

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io.

  • YouTube. (2023, February 24). ADME 101: Drug Metabolism Studies – Metabolic Stability. Retrieved from YouTube.

  • National Center for Biotechnology Information. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from PubMed Central.

  • National Center for Biotechnology Information. (2017, July 4). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Retrieved from NIH.

  • National Center for Biotechnology Information. (n.d.). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Retrieved from NIH.

  • National Center for Biotechnology Information. (2015, January 8). Addressing the Challenges of Low Clearance in Drug Research. Retrieved from NIH.

  • PubMed. (n.d.). Quenching Methods for the Analysis of Intracellular Metabolites. Retrieved from PubMed.

  • National Center for Biotechnology Information. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from NIH.

  • PubMed. (n.d.). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Retrieved from PubMed.

  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from MDPI.

  • RSC Publishing. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from RSC Publishing.

  • PubMed. (n.d.). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Retrieved from PubMed.

  • MIT Open Access Articles. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][3][15]naphthyridin-2(1H)- one. Retrieved from MIT.

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from Discovery Life Sciences.

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from Mercell.

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from MDPI.

  • PLOS One. (n.d.). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. Retrieved from PLOS One.

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from Metabolon.

  • National Center for Biotechnology Information. (n.d.). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Retrieved from NIH.

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from MDPI.

  • PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from PubMed.

  • PubMed. (n.d.). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Retrieved from PubMed.

Sources

Optimization

Technical Support Center: Navigating Off-Target Effects of Piperazine-Containing Inhibitors

Welcome to the technical support center dedicated to addressing the off-target effects of piperazine-containing inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the off-target effects of piperazine-containing inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this common but complex chemical scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and mitigate off-target effects in your experiments. Our goal is to provide you with the scientific rationale and practical steps needed to ensure the specificity and validity of your research.

I. Frequently Asked Questions (FAQs): The Piperazine Moiety and Off-Target Effects

This section addresses fundamental questions regarding the use of piperazine-containing compounds and their propensity for off-target interactions.

Q1: Why is the piperazine ring so common in drug discovery?

The piperazine ring is a "privileged scaffold" in medicinal chemistry for several reasons. Its six-membered heterocyclic structure with two opposing nitrogen atoms imparts a unique combination of properties. These include high water solubility, good oral bioavailability, and the ability to act as a rigid linker to orient other pharmacophoric groups correctly for target binding.[1] The basic nature of the piperazine nitrogens often contributes to improved pharmacokinetic profiles.[1]

Q2: What are the most common off-target liabilities associated with piperazine-containing inhibitors?

While beneficial for pharmacokinetics, the physicochemical properties of the piperazine moiety, particularly its basicity and lipophilicity, can lead to interactions with unintended biological targets. The most well-documented off-target liabilities include:

  • hERG Potassium Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) channel is crucial for cardiac repolarization.[2] Many piperazine-containing compounds, especially those that are lipophilic and possess a basic nitrogen atom, can bind to the hERG channel, leading to potential cardiotoxicity.[3]

  • Sigma (σ) Receptor Binding: Sigma-1 (σ1) and Sigma-2 (σ2) receptors are intracellular chaperone proteins involved in a variety of cellular signaling pathways.[4][5] The piperazine scaffold is a common structural motif in high-affinity sigma receptor ligands, and unintended binding can lead to a range of neurological and cellular effects.[6][7]

  • Monoamine Receptor and Transporter Interactions: The structural similarity of some piperazine-containing drugs to endogenous neurotransmitters can result in off-target binding to serotonin (5-HT), dopamine (D), and adrenergic receptors and transporters.[8]

  • Kinase Promiscuity: In the context of kinase inhibitors, while the piperazine group is often used as a solvent-exposed moiety to improve solubility, its interactions are not always benign and can contribute to a broader kinase-binding profile, leading to off-target inhibition.[9]

Q3: How do I know if my experimental results are due to an off-target effect?

Discrepancies between expected and observed results are often the first indication of an off-target effect. Key signs to watch for include:

  • Unexpected Phenotypes: Your inhibitor may produce a cellular phenotype that is inconsistent with the known function of the intended target. This could include unexpected effects on cell viability, morphology, or proliferation.[10]

  • Inconsistent Structure-Activity Relationship (SAR): If structurally similar analogs with comparable on-target potency exhibit vastly different cellular activities, it may suggest the involvement of an off-target.

  • Discrepancy Between Biochemical and Cellular Potency: A significant drop-off in potency from a biochemical assay (e.g., purified enzyme) to a cell-based assay can indicate issues like poor cell permeability, but it can also hint that the observed cellular effect is due to a different, more potent off-target interaction.

  • Paradoxical Pathway Activation: In some cases, an inhibitor can lead to the activation, rather than inhibition, of a signaling pathway downstream of the intended target. This is a well-documented phenomenon, particularly with kinase inhibitors.[11][12]

II. Troubleshooting Guides: From Unexpected Results to Actionable Insights

This section provides a structured approach to troubleshooting common experimental issues that may arise from off-target effects of piperazine-containing inhibitors.

Scenario 1: My kinase inhibitor shows potent cellular activity, but I'm observing paradoxical activation of the downstream signaling pathway.

Q: I'm using a piperazine-containing RAF inhibitor, and instead of seeing a decrease in phosphorylated ERK (p-ERK), I'm observing an increase at certain concentrations. What is happening?

A: You are likely observing paradoxical activation of the MAPK/ERK pathway, a known off-target effect of some RAF inhibitors.

Causality: This phenomenon often occurs in cells with wild-type BRAF. The inhibitor binds to one BRAF molecule in a RAF dimer, which can allosterically transactivate the other RAF protomer, leading to increased, rather than decreased, downstream signaling to MEK and ERK.[1][12]

Troubleshooting Workflow:

  • Confirm the Genotype: Verify the BRAF and RAS mutational status of your cell line. Paradoxical activation is most common in RAS-mutant or BRAF wild-type cells.

  • Dose-Response Analysis: Perform a detailed dose-response curve for p-ERK levels. Paradoxical activation is often biphasic, with activation occurring at lower concentrations and inhibition at higher concentrations.

  • Use a Control Inhibitor: Test a structurally distinct RAF inhibitor with a different off-target profile to see if it recapitulates the effect.

  • Downstream Node Analysis: In addition to p-ERK, analyze the phosphorylation status of MEK (p-MEK) to confirm the effect is propagating through the canonical pathway.

  • Visualize the Pathway:

    G cluster_0 Normal Signaling cluster_1 Paradoxical Activation RAS-GTP RAS-GTP RAF Dimer RAF Dimer RAS-GTP->RAF Dimer MEK MEK RAF Dimer->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation RAS-GTP_p RAS-GTP RAF_Dimer_p RAF Dimer RAS-GTP_p->RAF_Dimer_p MEK_p MEK RAF_Dimer_p->MEK_p Transactivation Inhibitor Inhibitor Inhibitor->RAF_Dimer_p Binds one protomer ERK_p ERK MEK_p->ERK_p Proliferation_p Increased Proliferation ERK_p->Proliferation_p

    Caption: Paradoxical activation of the ERK pathway.

Scenario 2: My compound shows unexpected cytotoxicity in cell-based assays.

Q: My piperazine-containing compound is designed to be a selective inhibitor of kinase X, which is not known to be essential for cell survival. However, I'm seeing significant cell death at concentrations where the on-target is inhibited. Could this be an off-target effect?

A: Yes, unexpected cytotoxicity is a strong indicator of an off-target effect, with hERG channel inhibition being a primary suspect for piperazine-containing compounds.

Causality: While hERG is primarily associated with cardiac toxicity, its expression and function in other cell types, including cancer cells, are increasingly recognized. Inhibition of hERG can disrupt ion homeostasis and trigger apoptosis.[13] Additionally, off-target inhibition of essential kinases or other proteins can lead to cell death.

Troubleshooting Workflow:

  • Broad-Spectrum Kinase Profiling: Screen your compound against a large panel of kinases to identify potent off-target kinase interactions that could explain the cytotoxicity.

  • hERG Liability Assessment: Perform a preliminary in vitro hERG binding or functional assay to assess the potential for hERG channel inhibition.

  • Cytotoxicity Profiling in Different Cell Lines: Test your compound in a panel of cell lines with varying expression levels of your intended target and potential off-targets (including hERG). If cytotoxicity correlates with the expression of an off-target, it strengthens the hypothesis.

  • Rescue Experiments: If a specific off-target is suspected (e.g., from the kinase screen), attempt a rescue experiment. For example, if your compound inhibits a pro-survival kinase off-target, overexpressing a drug-resistant mutant of that kinase might rescue the cells from death.

  • Visualize the Decision Process:

    G Start Unexpected Cytotoxicity Target_Known Is target essential for survival? Start->Target_Known Off_Target_Hypothesis Hypothesize Off-Target Effect Target_Known->Off_Target_Hypothesis No Kinase_Screen Broad Kinase Profiling Off_Target_Hypothesis->Kinase_Screen hERG_Assay hERG Functional Assay Off_Target_Hypothesis->hERG_Assay Cell_Panel Cytotoxicity in Cell Panel Off_Target_Hypothesis->Cell_Panel Identify_Off_Target Identify Potential Off-Targets Kinase_Screen->Identify_Off_Target hERG_Assay->Identify_Off_Target Cell_Panel->Identify_Off_Target Redesign Rational Redesign Identify_Off_Target->Redesign

    Caption: Troubleshooting unexpected cytotoxicity.

III. Experimental Protocols: Validating and Quantifying Off-Target Effects

This section provides detailed, step-by-step methodologies for key experiments to characterize off-target interactions.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 (σ1) receptor.

Materials:

  • Membrane preparation from cells expressing σ1 receptors (e.g., guinea pig brain membranes).

  • Radioligand: [³H]-(+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • Test compound stock solution in DMSO.

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid and vials.

  • 96-well plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Prepare Reagents: Dilute the membrane preparation, [³H]-(+)-pentazocine, and test compound to their working concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume 200 µL):

    • Total Binding: 100 µL membrane preparation + 50 µL [³H]-(+)-pentazocine + 50 µL assay buffer.

    • Non-specific Binding: 100 µL membrane preparation + 50 µL [³H]-(+)-pentazocine + 50 µL haloperidol.

    • Test Compound: 100 µL membrane preparation + 50 µL [³H]-(+)-pentazocine + 50 µL of each concentration of the test compound.

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[14]

  • Washing: Wash the filters three times with 500 µL of ice-cold wash buffer.[14]

  • Counting: Place the filter discs into scintillation vials, add 3 mL of scintillation fluid, and allow to equilibrate overnight.[14] Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Manual Patch Clamp Assay for hERG Channel Inhibition

Objective: To determine the IC50 of a test compound for the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.

  • Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2 with KOH.

  • Patch clamp rig with amplifier and data acquisition software.

  • Borosilicate glass pipettes.

  • Perfusion system.

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells at a suitable density for patch-clamping 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration: Form a giga-ohm seal with a cell and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +40 mV for 500 ms to activate the hERG channels, followed by a repolarizing step to -50 mV to measure the tail current.[15][16]

  • Baseline Recording: Record stable baseline hERG currents for at least 3 minutes.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.

  • Washout: After the highest concentration, perfuse with the external solution to assess the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current to the baseline recording.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using a Hill equation fit.

IV. Data Presentation: Comparative Analysis of Piperazine-Containing Inhibitors

The following tables provide a comparative overview of the on-target and off-target activities of selected piperazine-containing inhibitors. This data highlights the importance of comprehensive profiling.

Table 1: Kinase Inhibitor Selectivity Profile

InhibitorPrimary Target(s)IC50 (nM)Off-TargetIC50 (nM)Reference
Imatinib ABL25-750c-KIT100-500[17]
PDGFR100
Gefitinib EGFR2-37EGFR (T790M)>1000[18][19]
Other kinasesVariable

Table 2: GPCR and Ion Channel Off-Target Profile

CompoundPrimary TargetKi (nM)Off-TargetKi/IC50 (nM)Reference
Vortioxetine SERT1.65-HT3 Receptor3.7[8][20]
5-HT1A Receptor15
5-HT7 Receptor19
hERG Channel>10,000
Clozapine D4, 5-HT2A9, 12hERG Channel320[13]
σ1 Receptor24

V. Medicinal Chemistry Strategies: Designing-Out Off-Target Effects

This section provides actionable insights for medicinal chemists on how to modify piperazine-containing scaffolds to mitigate off-target liabilities.

Q: How can I modify my piperazine-containing compound to reduce hERG liability?

A: Reducing hERG affinity typically involves decreasing lipophilicity and/or basicity.

Strategies:

  • Reduce Lipophilicity (logP): High lipophilicity is a key driver of hERG binding. Introduce polar functional groups (e.g., hydroxyl, carboxyl) to the molecule, away from the key pharmacophore elements, to decrease the overall logP.[3]

  • Reduce Basicity (pKa): The protonated state of the piperazine nitrogen at physiological pH is often crucial for hERG interaction. Flanking the basic nitrogen with electron-withdrawing groups or incorporating it into a less basic environment can lower the pKa and reduce hERG affinity.[3]

  • Introduce Steric Hindrance: Adding bulky substituents near the basic nitrogen can sterically hinder its interaction with the hERG channel pore.

  • Replace the Piperazine Ring: In some cases, replacing the piperazine with a non-basic or less basic bioisostere (e.g., piperidine, morpholine) can be an effective strategy, provided on-target activity is maintained.[13]

Q: My compound has high affinity for sigma receptors. How can I improve its selectivity?

A: Modulating the substituents on the piperazine ring is key to tuning sigma receptor affinity.

Strategies:

  • Nature of the N-substituent: The substituent on the second nitrogen of the piperazine ring plays a critical role. Large, hydrophobic groups often favor sigma receptor binding. Exploring smaller, more polar substituents can reduce affinity.

  • Piperazine vs. Piperidine: In some scaffolds, replacing a piperazine with a piperidine ring has been shown to dramatically alter the affinity for sigma receptors while maintaining affinity for the primary target.[8]

  • Systematic SAR: A systematic exploration of different aryl and alkyl substituents on the piperazine ring is necessary to understand the specific structural requirements for sigma receptor binding within your chemical series.

VI. References

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687–2696.

  • Andersen, J., et al. (2016). Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter. ACS Chemical Neuroscience, 7(1), 102-111.

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration.

  • ReactionFlow: An interactive visualization tool for causality analysis in biological pathways. (n.d.). ResearchGate.

  • Zhang, T., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 65(2), 1055-1083.

  • Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology, 75, 4.33.1-4.33.12.

  • Skuza, G., & Rogóż, Z. (2022). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. Pharmacological Reports, 74(3), 567-582.

  • Haque, A., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports, 6, 33802.

  • Phenotype observation for piperazine derivatives. (n.d.). ResearchGate.

  • Ekins, S., et al. (2017). New Insights into Ion Channels: Predicting hERG-Drug Interactions. Pharmaceuticals, 10(1), 19.

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742.

  • Vortioxetine. (n.d.). In Wikipedia. Retrieved January 26, 2026.

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

  • medicinal chemistry strategies in the development of kinase inhibitors for cancer therapy. (2020). Journal of Medicinal Chemistry, 63(11), 5673-5715.

  • Gordon, A., et al. (2020). Off-target activities for characteristic Sigma receptor ligands. bioRxiv.

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. (2017). Molecules, 22(12), 2135.

  • Haque, A., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach. Scientific Reports, 6, 33802.

  • Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib. (2022). Cancers, 14(6), 1435.

  • Molecular interactions of gefitinib with selected human off-targets. (n.d.). ResearchGate.

  • Aβ mediates Sigma receptor degradation via CaN/NFAT pathway. (2018). Cellular Signalling, 42, 105-112.

  • Summary of hERG IC50 values and safety margins. (n.d.). ResearchGate.

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2023). Molecules, 28(10), 4069.

  • Vortioxetine (Brintellix): A New Serotonergic Antidepressant. (2014). P & T : a peer-reviewed journal for formulary management, 39(12), 883–887.

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion Bioscience.

  • Structural modeling of the hERG potassium channel and associated drug interactions. (2021). Biophysical Journal, 120(15), 3046-3058.

  • Radiometric Ligand-Binding Assays. (n.d.). Revvity.

  • Paradoxical activation of ERK occurs after sorafenib treatment in BRAF... (n.d.). ResearchGate.

  • Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm. (2023). International Journal of Molecular Sciences, 24(21), 15582.

  • A typical test pulse protocol for a manual patch clamp study of HEK293... (n.d.). ResearchGate.

  • Binding and activation of serotonergic G-protein coupled receptors by the multimodal antidepressant vortioxetine. (2021). bioRxiv.

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(9), 1734-1742.

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). International Journal of Molecular Sciences, 24(3), 1997.

  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. (2008). Bioorganic & Medicinal Chemistry Letters, 18(13), 3824-3828.

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). International Journal of Molecular Sciences, 23(24), 15993.

  • Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 58, 128549.

  • Identification of gefitinib off-targets using a structure-based systems biology approach; Their validation with reverse docking and retrospective data mining. (2016). Scientific Reports, 6, 33802.

  • Molecular targets of vortioxetine mediating glioblastoma suppression revealed by gene and protein network analyses and molecular docking simulations. (2022). Briefings in Bioinformatics, 23(1), bbab475.

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). International Journal of Molecular Sciences, 24(3), 1997.

  • Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor. (2015). Cancer Immunology Research, 3(5), 534-544.

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.

  • Schematic representation of RAF paradoxical activation. (n.d.). ResearchGate.

  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube.

  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. (2004). British Journal of Cancer, 91(Suppl 2), S1–S7.

  • Kinases Home. (n.d.). RSC Publishing.

Sources

Troubleshooting

cell line specific responses to 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

Welcome to the Technical Support Center for PN-TFN (5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine), a potent and selective inhibitor of Monopolar Spindle 1 (Mps1/TTK) kinase. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for PN-TFN (5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine), a potent and selective inhibitor of Monopolar Spindle 1 (Mps1/TTK) kinase. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support for your experiments.

Compound Profile: Understanding PN-TFN

PN-TFN is a synthetic small molecule designed as an ATP-competitive inhibitor of the Mps1 (also known as TTK) protein kinase. Mps1 is a critical dual-specificity kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] By inhibiting Mps1, PN-TFN prevents the recruitment of essential checkpoint proteins like Mad1 and Mad2 to unattached kinetochores.[2][3] This abrogation of the SAC leads to premature entry into anaphase, resulting in gross chromosomal mis-segregation (aneuploidy) and, ultimately, cell death, particularly in rapidly dividing cancer cells that are often dependent on a robust SAC.[1][2][4]

Given that Mps1 is frequently overexpressed in a variety of human cancers, including those of the breast, lung, and prostate, it has emerged as a promising therapeutic target.[1][5] Understanding the cell line-specific responses to PN-TFN is therefore critical for elucidating its therapeutic potential and identifying patient populations most likely to benefit.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with PN-TFN and other kinase inhibitors.

Q1: How should I dissolve and store my stock solution of PN-TFN?

  • Answer: PN-TFN, like many heterocyclic kinase inhibitors, is best dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing. For long-term storage, aliquot the DMSO stock into single-use volumes in low-protein-binding tubes and store at -80°C to prevent degradation from freeze-thaw cycles. For working solutions, dilute the stock in your preferred cell culture medium immediately before use. Avoid storing diluted solutions in aqueous media for extended periods.

Q2: I am observing significant variability in my IC50 values between experiments. What is the cause?

  • Answer: IC50 variability is a common issue in cell-based assays.[6] Key factors include:

    • Cell Density and Health: Ensure you are seeding a consistent number of healthy, low-passage cells for each experiment. Over-confluent or stressed cells will respond differently.

    • Compound Preparation: Inaccurate serial dilutions are a major source of error. Prepare fresh dilutions for each experiment from your frozen stock.

    • Assay Incubation Time: The duration of compound exposure can dramatically alter the apparent IC50. An inhibitor that slows cell proliferation will have a very different IC50 after 24 hours compared to 72 hours. Standardize your incubation time across all experiments.

    • Assay Type: Different viability assays measure different cellular properties (e.g., metabolic activity via MTS/MTT vs. ATP content via CellTiter-Glo). An inhibitor might interfere with the assay chemistry itself, leading to skewed results.[7]

Q3: Why do different cancer cell lines show vastly different sensitivity to PN-TFN?

  • Answer: This is the central question of cell line-specific responses. The reasons are multifactorial and can include:

    • Mps1/TTK Expression Levels: Cells with higher levels of Mps1 may require higher concentrations of the inhibitor to achieve a biological effect.[1]

    • Genetic Background: The status of tumor suppressor genes (e.g., p53, RB) and oncogenes (e.g., KRAS, MYC) can influence the cellular reliance on the Spindle Assembly Checkpoint. Cells with a compromised G1 checkpoint may be more sensitive to mitotic disruption.

    • Drug Efflux Pumps: Overexpression of multidrug resistance transporters like P-glycoprotein (MDR1) can actively pump the compound out of the cell, reducing its effective intracellular concentration.

    • Metabolic Differences: Cell lines may metabolize the compound at different rates, altering its activity.

Q4: How can I confirm that PN-TFN is actually inhibiting Mps1 in my cells?

  • Answer: Direct confirmation of target engagement is crucial. This is best achieved by Western Blotting for downstream markers of Mps1 activity. Mps1 auto-activates by phosphorylating itself at Threonine 676 (p-Mps1/TTK T676).[3] A reduction in this signal upon treatment is a direct indicator of target inhibition. Additionally, Mps1 is known to phosphorylate components of the chromosomal passenger complex (CPC), such as Borealin, and its inhibition leads to reduced Aurora B activity, which can be monitored by a decrease in phosphorylated Histone H3 at Serine 10 (pH3-S10).[3]

Troubleshooting Guides

Guide 1: Investigating Inconsistent Cell Viability (IC50) Results

This guide provides a systematic approach to diagnosing and resolving variability in your cell viability experiments.

Potential Problem Root Cause Analysis Recommended Solution & Validation
Inconsistent Seeding Cells were seeded unevenly, leading to different cell numbers per well at the start of the experiment.Solution: Use an automated cell counter for accuracy. Ensure the cell suspension is homogenous before and during plating. Validation: After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
Compound Solubility Issues The compound precipitates out of solution when diluted from DMSO stock into aqueous culture medium.Solution: Lower the final DMSO concentration (typically ≤0.5%). Pre-warm the culture medium before adding the compound. Validation: After adding the compound to the medium, inspect the solution for any visible precipitate.
Assay Interference The chemical structure of PN-TFN may directly inhibit or activate the reporter enzyme in your assay (e.g., luciferase in ATP-based assays).[7]Solution: Run a cell-free control. Add PN-TFN at various concentrations to the assay reagents without cells to see if it affects the background signal. Validation: If interference is detected, consider an orthogonal assay (e.g., switch from an ATP-based assay to a metabolic dye like Resazurin).
Variable Incubation Time Experiments are run for different lengths of time (e.g., 48h vs. 72h), capturing different cellular endpoints (cytostatic vs. cytotoxic effects).Solution: Standardize the incubation time based on the cell line's doubling time and the expected mechanism. A 72-hour endpoint is common for assessing anti-proliferative effects. Validation: Perform a time-course experiment (24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and hypothesis.

Workflow: Troubleshooting IC50 Variability

G start Inconsistent IC50 Results Observed check_seeding 1. Review Cell Seeding Protocol start->check_seeding check_compound 2. Assess Compound Dilution & Solubility check_seeding->check_compound Consistent solution_seeding Implement Automated Cell Counting & Homogenize Suspension check_seeding->solution_seeding Inconsistent? check_assay 3. Test for Assay Interference check_compound->check_assay OK solution_compound Lower Final DMSO % Prepare Fresh Dilutions check_compound->solution_compound Issue Found? check_time 4. Standardize Incubation Time check_assay->check_time No solution_assay Run Cell-Free Controls Use Orthogonal Assay Method check_assay->solution_assay Interference? solution_time Perform Time-Course Experiment Select Optimal Endpoint check_time->solution_time Not Standardized? end_node Consistent IC50 Achieved check_time->end_node Standardized solution_seeding->check_compound solution_compound->check_assay solution_assay->check_time solution_time->end_node G cluster_KT Unattached Kinetochore Mps1 Mps1/TTK Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 Phosphorylates & Recruits MCC Mitotic Checkpoint Complex (MCC) Assembly Mad1_Mad2->MCC Promotes APC APC/C MCC->APC Inhibits Anaphase Anaphase Onset (Chromosome Segregation) APC->Anaphase Promotes Inhibitor PN-TFN Inhibitor->Mps1 Inhibits

Caption: Role of Mps1 in the Spindle Assembly Checkpoint and its inhibition by PN-TFN.

References

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. (2022). PubMed Central. [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[2][7]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). National Institutes of Health (NIH). [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (n.d.). PubMed Central - NIH. [Link]

  • MPS1 localizes to microtubule-attached kinetochores and actively promotes microtubule release. (2022). bioRxiv. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. (2024). Canva. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment. (n.d.). National Institutes of Health (NIH). [Link]

  • Kinetochore-bound Mps1 regulates kinetochore–microtubule attachments via Ndc80 phosphorylation. (n.d.). PubMed Central - NIH. [Link]

  • Chemical Genetic Inhibition of Mps1 in Stable Human Cell Lines Reveals Novel Aspects of Mps1 Function in Mitosis. (2010). PubMed Central. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI. [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI. [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). PubMed Central - NIH. [Link]

  • Complex binding modes. (a): Mps1-A; (b): Mps1-Bos 172722; (c). (n.d.). ResearchGate. [Link]

  • (PDF) Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (2025). ResearchGate. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[7][8][9]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. [Link]

  • Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. (n.d.). PubMed. [Link]

  • 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. (n.d.). PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ATP-Competitive mTOR Inhibitors: Torin1 vs. the Benzonaphthyridinone Scaffold

For Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular signaling, the mechanistic target of rapamycin (mTOR) kinase stands as a master regulator of cell growth, proliferation,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the mechanistic target of rapamycin (mTOR) kinase stands as a master regulator of cell growth, proliferation, and metabolism.[1] Its central role in these fundamental processes has made it a prime target for therapeutic intervention, particularly in oncology. The development of mTOR inhibitors has evolved from the first-generation allosteric inhibitors like rapamycin to the second-generation ATP-competitive inhibitors that target the kinase domain directly. This guide provides an in-depth comparison of Torin1, a highly potent and selective ATP-competitive mTOR inhibitor, with the broader class of benzonaphthyridinone-based inhibitors, the chemical scaffold from which Torin1 was derived.

The compound "5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine" represents a specific chemical entity within the broader class of molecules designed to target the ATP-binding pocket of mTOR. While specific public data on this exact molecule is limited, its structural motifs are characteristic of the quinoline-derived benzonaphthyridinones. This guide will therefore use Torin1 as a benchmark for this class of inhibitors, providing a framework for understanding the efficacy and experimental evaluation of such compounds.

The mTOR Signaling Nexus: A Tale of Two Complexes

The mTOR kinase exists in two functionally distinct multiprotein complexes: mTORC1 and mTORC2.[2]

  • mTORC1 is sensitive to nutrients and growth factors and controls key anabolic processes such as protein and lipid synthesis.[3] Its activity is assessed by the phosphorylation of downstream targets like S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[3][4]

  • mTORC2 is primarily activated by growth factors and is crucial for cell survival and cytoskeletal organization.[5] A key substrate of mTORC2 is Akt, which it phosphorylates at Ser473 for full activation.[5]

First-generation mTOR inhibitors like rapamycin only partially inhibit mTORC1 and do not affect mTORC2.[6] This limitation spurred the development of ATP-competitive inhibitors that block the kinase activity of both complexes.[7]

mTOR_Pathway cluster_input Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2->Akt pSer473 (Full Activation) Cell Survival\nCytoskeletal Organization Cell Survival Cytoskeletal Organization mTORC2->Cell Survival\nCytoskeletal Organization Protein Synthesis\nLipid Synthesis\nCell Growth Protein Synthesis Lipid Synthesis Cell Growth mTORC1->Protein Synthesis\nLipid Synthesis\nCell Growth phosphorylates S6K, 4E-BP1 Torin1 Torin1 & Benzonaphthyridinones Torin1->mTORC2 ATP-competitive inhibition Torin1->mTORC1 ATP-competitive inhibition

Figure 1: The mTOR signaling pathway, highlighting the points of inhibition by Torin1 and other ATP-competitive inhibitors.

A Comparative Look at Torin1 and the Benzonaphthyridinone Scaffold

Torin1 emerged from a medicinal chemistry effort to optimize a quinoline-based compound identified in a biochemical mTOR assay.[8] This led to the development of a tricyclic benzonaphthyridinone scaffold, which demonstrated superior potency and selectivity.[8]

FeatureTorin1Benzonaphthyridinone Scaffold
Chemical Name 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][5]naphthyridin-2(1H)-oneA class of compounds based on a tricyclic benzonaphthyridinone core.
Mechanism of Action ATP-competitive inhibitor of mTOR kinaseATP-competitive inhibition of mTOR kinase.
mTORC1 Inhibition Potent inhibitor (IC50 = 2-10 nM)Potency is tunable through chemical modifications.
mTORC2 Inhibition Potent inhibitor (IC50 = 2-10 nM)Potency is tunable through chemical modifications.
Selectivity >100-fold selective for mTOR over PI3K and other kinases.[9]Selectivity can be modulated by substitutions on the scaffold.[3]
Cellular Effects Induces G1 cell cycle arrest and autophagy; more profound effects on cell growth and proliferation than rapamycin.[6][10]Expected to have similar cellular effects, with the magnitude dependent on the specific analogue's potency and selectivity.

Experimental Evaluation of mTOR Inhibitors

To rigorously assess the efficacy of novel mTOR inhibitors like those based on the benzonaphthyridinone scaffold and compare them to a benchmark like Torin1, a series of well-controlled experiments are essential.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mTOR.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Recombinant\nmTOR Recombinant mTOR Incubate at 30°C Incubate at 30°C Recombinant\nmTOR->Incubate at 30°C Substrate\n(e.g., inactive S6K) Substrate (e.g., inactive S6K) Substrate\n(e.g., inactive S6K)->Incubate at 30°C Test Compound\n(e.g., Torin1) Test Compound (e.g., Torin1) Test Compound\n(e.g., Torin1)->Incubate at 30°C ATP ATP ATP->Incubate at 30°C SDS-PAGE SDS-PAGE Incubate at 30°C->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Probe with\np-S6K antibody Probe with p-S6K antibody Western Blot->Probe with\np-S6K antibody Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Stimulate with\nGrowth Factor (optional) Stimulate with Growth Factor (optional) Treat with Inhibitor->Stimulate with\nGrowth Factor (optional) Lyse Cells Lyse Cells Stimulate with\nGrowth Factor (optional)->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein SDS-PAGE & Transfer SDS-PAGE & Transfer Quantify Protein->SDS-PAGE & Transfer Antibody Incubation Antibody Incubation SDS-PAGE & Transfer->Antibody Incubation Detect Signal Detect Signal Antibody Incubation->Detect Signal

Figure 3: Workflow for Western blot analysis of mTOR signaling.

Protocol: Western Blotting for Phospho-4E-BP1 and Phospho-Akt

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere. Serum-starve the cells for 24 hours to reduce basal mTOR activity. [11]Pre-treat the cells with the mTOR inhibitor at various concentrations for 2 hours. [11]2. Stimulation: Stimulate mTOR signaling by adding a growth factor like insulin (100 nM) or EGF (20 ng/mL) for 15-20 minutes. [11][12]3. Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies against p-4E-BP1 (Thr37/46) and p-Akt (Ser473). [4][13]Also probe for total 4E-BP1, total Akt, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The ratio of phosphorylated to total protein will indicate the level of mTORC1 and mTORC2 inhibition.

Cell Viability Assay

This assay determines the effect of the mTOR inhibitor on cell proliferation and survival.

Cell_Viability_Workflow cluster_assay_setup Assay Setup cluster_measurement Measurement Seed Cells in\n96-well plate Seed Cells in 96-well plate Add Inhibitor at\nvarious concentrations Add Inhibitor at various concentrations Seed Cells in\n96-well plate->Add Inhibitor at\nvarious concentrations Incubate for 24-72h Incubate for 24-72h Add Inhibitor at\nvarious concentrations->Incubate for 24-72h Add Viability Reagent\n(e.g., CellTiter-Glo) Add Viability Reagent (e.g., CellTiter-Glo) Incubate for 24-72h->Add Viability Reagent\n(e.g., CellTiter-Glo) Incubate Incubate Add Viability Reagent\n(e.g., CellTiter-Glo)->Incubate Read Luminescence Read Luminescence Incubate->Read Luminescence

Figure 4: Workflow for a cell viability assay.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the mTOR inhibitor. Include a vehicle control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a CO2 incubator.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

Conclusion and Future Directions

Torin1 has established itself as a valuable research tool for probing the functions of mTOR signaling. [8]Its high potency, selectivity, and dual inhibition of mTORC1 and mTORC2 make it a gold standard for ATP-competitive mTOR inhibitors. For novel compounds like 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine and other derivatives of the benzonaphthyridinone scaffold, the key to demonstrating their utility lies in rigorous experimental validation.

By employing the detailed protocols outlined in this guide, researchers can systematically evaluate the biochemical and cellular efficacy of new mTOR inhibitors. A direct comparison of their performance against Torin1 in these assays will be crucial for determining their potential as next-generation therapeutic agents or as refined chemical probes to further unravel the complexities of the mTOR signaling network. The ultimate goal is to develop inhibitors with improved pharmacological properties, enhanced efficacy in resistant tumors, and a favorable safety profile for clinical applications.

References

  • Liu, Q. et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[3][5]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. [Link]

  • Liu, Q. et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[3][5]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. ACS Publications. [Link]

  • Thoreen, C. C. et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. The Journal of biological chemistry, 284(12), 8023–8032. [Link]

  • Wikipedia. (2024). mTOR. Wikipedia. [Link]

  • ResearchGate. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[3][5]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. ResearchGate. [Link]

  • Atkins, H. L. et al. (2013). Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells. Journal of cell science, 126(Pt 10), 2306–2316. [Link]

  • UBPBio. (n.d.). Torin-1. UBPBio. [Link]

  • Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]

  • American Association for Cancer Research. (2014). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Cancer Prevention Research, 7(8), 845-854. [Link]

  • Xiang, H. Y. et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][3][8]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European journal of medicinal chemistry, 209, 112913. [Link]

  • Cushman, M. et al. (2004). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of medicinal chemistry, 47(10), 2569–2580. [Link]

  • PubMed Central. (2014). Experimental Approaches in Delineating mTOR Signaling. PubMed Central. [Link]

  • PubMed Central. (2007). mTOR signaling at a glance. PubMed Central. [Link]

  • PubMed Central. (2008). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. PubMed Central. [Link]

  • BioTek. (n.d.). Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. BioTek. [Link]

  • MDPI. (2022). Overview of Research into mTOR Inhibitors. MDPI. [Link]

  • PubMed Central. (2014). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. PubMed Central. [Link]

  • PNAS. (2015). mTOR inhibition activates overall protein degradation by the ubiquitin proteasome system as well as by autophagy. PNAS. [Link]

  • ResearchGate. (2015). Does anyone have a protocol for mTORC1 kinase assay?. ResearchGate. [Link]

  • PubMed Central. (2019). Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor. PubMed Central. [Link]

  • CUSABIO. (n.d.). mTOR signaling pathway. CUSABIO. [Link]

  • Dandia, A. et al. (2015). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. Archiv der Pharmazie, 348(2), 122–134. [Link]

  • MDPI. (2023). Synergistic Anticancer Activity of Annona muricata Leaf Extract and Cisplatin in 4T1 Triple-Negative Breast Cancer Cells. MDPI. [Link]

  • OriGene Technologies. (n.d.). mTOR Signaling Pathway. OriGene Technologies. [Link]

  • ResearchGate. (2022). Research progress of mTOR inhibitors. ResearchGate. [Link]

  • Gökmen-Polar, Y. et al. (2021). Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. Oncology letters, 22(5), 793. [Link]

  • Chen, C. Y. et al. (2017). Two mTOR inhibitors, rapamycin and Torin 1, differentially regulate iron-induced generation of mitochondrial ROS. Neuropharmacology, 116, 313–323. [Link]

  • PubMed Central. (2000). Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism. PubMed Central. [Link]

  • Grimshaw, H. E. et al. (2023). Reduced 4E-BP1 activity leads to acquired capivasertib resistance via increased cap-dependent protein synthesis. bioRxiv. [Link]

Sources

Comparative

A Comparative Guide to Validating Target Engagement of Novel Kinase Inhibitors: The Case of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

In the landscape of modern drug discovery, confirming that a novel small molecule directly interacts with its intended protein target within the complex cellular environment is a critical milestone. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, confirming that a novel small molecule directly interacts with its intended protein target within the complex cellular environment is a critical milestone. This guide provides a comprehensive framework for validating the target engagement of a putative kinase inhibitor, 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. While the specific target of this compound is yet to be fully elucidated, its structural motifs—a 1,6-naphthyridine core, a piperazine group, and a trifluoromethyl moiety—are frequently found in potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[1][2][3] This guide will, therefore, proceed with the scientifically-grounded hypothesis that this compound is a kinase inhibitor.

We will explore and compare state-of-the-art methodologies for confirming target engagement, providing not just the "how" but, more importantly, the "why" behind experimental choices. This approach ensures a self-validating system of inquiry, bolstering confidence in the mechanistic action of novel therapeutic candidates.

The Imperative of Target Engagement Validation

The journey from a promising hit in a biochemical screen to a viable drug candidate is fraught with challenges, a significant portion of which can be attributed to a lack of efficacy or unforeseen toxicity in more complex biological systems.[4] A primary reason for these failures is the uncertainty of whether the compound engages its intended target in a cellular context.[4][5] Measuring and quantifying this interaction is, therefore, not merely a confirmatory step but a cornerstone of robust drug development.[5] It provides the mechanistic link between the observed biological effect and the direct action of the molecule on its target.

This guide will focus on two powerful and widely adopted cell-based target engagement assays: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. We will also discuss the importance of downstream pathway analysis as an orthogonal approach to solidify target engagement evidence.

Comparative Analysis of Target Engagement Methodologies

Choosing the appropriate target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput.[6][7] Below is a comparative overview of CETSA® and NanoBRET™ for validating the engagement of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine with its putative kinase target.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.[8]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9]
Cellular Context Measures engagement with endogenous, unlabeled proteins in intact cells or lysates.[8]Requires genetic modification to express the target protein as a NanoLuc® fusion.[9]
Reagent Requirement A specific antibody for the target protein is essential for detection (typically by Western blot).[8]A specific fluorescent tracer that binds to the target's active site is required.[9]
Throughput Traditionally low-throughput, but higher-throughput formats are emerging.[10]Inherently high-throughput and suitable for screening.[11]
Data Output Provides a thermal shift (ΔTm) and an isothermal dose-response curve.[12]Yields intracellular IC50 values, target occupancy, and can measure residence time.[13][14]
Key Advantage Label-free, measures engagement with the native target protein.[8]Real-time measurement in live cells, highly sensitive, and quantitative.[13]
Key Limitation Can be technically challenging and requires high-quality antibodies.[8]Requires genetic engineering and the availability of a suitable tracer.

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that the binding of a ligand, such as our test compound, stabilizes the target protein, leading to an increase in its melting temperature (Tm).[8] This change in thermal stability is then quantified to confirm target engagement.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis start Culture cells to desired confluency treat Treat cells with 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine or vehicle (DMSO) start->treat heat Heat cell suspensions across a temperature gradient treat->heat heat_iso For ITDRF, heat at a single, optimized temperature treat->heat_iso lyse Lyse cells to release soluble proteins heat->lyse heat_iso->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant containing soluble protein centrifuge->collect wb Analyze by Western Blot using a target-specific antibody collect->wb analyze Quantify band intensity and plot melting curves wb->analyze

Caption: CETSA experimental workflow for validating target engagement.

  • Cell Culture: Plate a suitable cancer cell line known to express the putative kinase target (e.g., a cell line with a hyperactive PI3K/Akt/mTOR pathway) and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Heat the cell suspensions at a predetermined optimal temperature (e.g., 52°C) for 3-8 minutes, followed by cooling.[12]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[12]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.[10]

  • Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the kinase target.[15]

  • Data Analysis: Quantify the band intensities and plot the normalized soluble protein fraction against the compound concentration to determine the EC50 of target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[9] It relies on energy transfer from a NanoLuc® luciferase-tagged protein (the energy donor) to a fluorescently labeled tracer that binds to the same protein (the energy acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[14]

NanoBRET_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis transfect Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein plate Plate transfected cells in an assay plate transfect->plate add_cmpd Add the test compound to the cells plate->add_cmpd prepare Prepare serial dilutions of the test compound and the fluorescent tracer add_tracer Add the fluorescent tracer add_cmpd->add_tracer add_substrate Add the NanoLuc® substrate add_tracer->add_substrate read Measure luminescence at two wavelengths (donor and acceptor) add_substrate->read calculate Calculate the NanoBRET™ ratio read->calculate plot Plot the ratio against compound concentration to determine IC50 calculate->plot

Caption: NanoBRET™ Target Engagement experimental workflow.

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the putative kinase target fused to NanoLuc® luciferase.[16]

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96-well assay plate.[11]

  • Compound and Tracer Addition: Add serial dilutions of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine to the cells. Then, add the specific fluorescent tracer at its predetermined optimal concentration. Incubate to allow for binding equilibrium.

  • Substrate Addition and Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the corrected ratios against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.

Orthogonal Validation: Downstream Pathway Analysis

Confirming that the test compound engages the target kinase should be complemented by demonstrating a functional consequence. This involves assessing the phosphorylation status of known downstream substrates of the target kinase.

For instance, if 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine targets a kinase in the PI3K/Akt/mTOR pathway, one would expect to see a dose-dependent decrease in the phosphorylation of downstream effectors like Akt, S6K, or 4E-BP1.[1] This can be readily assessed by Western blotting using phospho-specific antibodies.

Pathway_Analysis Compound 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine Target Putative Target Kinase (e.g., mTOR) Compound->Target Inhibition Downstream1 Downstream Substrate 1 (e.g., S6K) Target->Downstream1 Phosphorylation Downstream2 Downstream Substrate 2 (e.g., 4E-BP1) Target->Downstream2 Phosphorylation pDownstream1 Phosphorylated Substrate 1 (p-S6K) Downstream1->pDownstream1 pDownstream2 Phosphorylated Substrate 2 (p-4E-BP1) Downstream2->pDownstream2 Response Cellular Response (e.g., Inhibition of Protein Synthesis) pDownstream1->Response pDownstream2->Response

Caption: Downstream pathway analysis to confirm functional target engagement.

Comparison with Alternative Compounds

To contextualize the target engagement profile of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine, it is crucial to compare its performance against well-characterized inhibitors of the putative target kinase family. For the PI3K/Akt/mTOR pathway, suitable comparator compounds would include:

  • Torin1: A potent and selective mTOR inhibitor.[1][17]

  • Alpelisib (BYL719): A PI3Kα-selective inhibitor.[18]

  • Idelalisib (CAL-101): A PI3Kδ-selective inhibitor.[18]

By running these compounds in parallel in the target engagement and downstream pathway assays, a more comprehensive understanding of the potency and selectivity of the novel compound can be achieved.

Conclusion

Validating the target engagement of a novel compound like 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is a multi-faceted process that requires a combination of robust, cell-based assays and orthogonal functional readouts. The choice between methodologies like CETSA® and NanoBRET™ will depend on the specific experimental context and available resources. However, by employing these techniques in a logical and self-validating manner, researchers can build a strong, data-driven case for the mechanism of action of their compound, significantly increasing the probability of its successful development as a therapeutic agent.

References

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. [Link]

  • Schürmann, M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Pharmacology & Translational Science, 3(2), 223–233. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Sharma, P., et al. (2015). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. Archiv der Pharmazie, 348(2), 119-131. [Link]

  • Zhang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][5][19]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Hastings, J. F., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 163-172. [Link]

  • Schürmann, M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][10]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]

  • Scott, D. E., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(13), 6707-6730. [Link]

  • Njar, V. C. O., et al. (2021). Investigation of NPB Analogs That Target Phosphorylation of BAD-Ser99 in Human Mammary Carcinoma Cells. Molecules, 26(20), 6179. [Link]

  • Chen, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(1), e3889. [Link]

  • Scott, D. E., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Su, W., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 911306. [Link]

  • News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. [Link]

  • Cushman, M., et al. (2001). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 44(15), 2530-2541. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Butieri, M. V., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2328005. [Link]

  • Baranov, V. V., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(2), M1411. [Link]

  • Guo, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1060965. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. [Link]

  • Orcutt, S. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269–2282. [Link]

  • Müller, S., et al. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Annual Review of Pharmacology and Toxicology, 58, 449-471. [Link]

  • Butieri, M. V., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Britton, D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. [Link]

  • Butieri, M. V., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(24), 7545. [Link]

Sources

Validation

A Comprehensive Guide to Elucidating the Cross-Reactivity Profile of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the precise characterization of a compound's selectivity is not merely a regulatory checkbox but a foundational p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the precise characterization of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of its preclinical and clinical success. A molecule's interaction with unintended biological targets, a phenomenon known as cross-reactivity or off-target activity, can lead to unforeseen toxicities, diminished efficacy, and a higher rate of clinical attrition. The subject of this guide, 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine, is a novel chemical entity that marries two "privileged" heterocyclic structures in medicinal chemistry: the 1,6-naphthyridine core and the versatile piperazine scaffold.[1] The addition of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and potentially increase the in vivo half-life of a compound.[2]

While the specific biological targets of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine are not extensively documented in publicly available literature, the structural motifs present suggest a high probability of interaction with a range of biological macromolecules, particularly protein kinases. Notably, complex derivatives of 1,6-naphthyridine have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[3][4] The piperazine moiety itself is a ubiquitous functional group found in a vast array of biologically active compounds, contributing to interactions with diverse targets and sometimes acting as a substrate for efflux transporters like MDR1.[5][6]

This guide, therefore, provides a comprehensive, technically in-depth framework for a comparative cross-reactivity study of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. We will propose a logical, stepwise approach to de-risk this molecule by thoroughly characterizing its selectivity profile against a panel of rationally chosen comparators. The experimental designs and protocols herein are intended to be self-validating, providing a robust dataset for informed decision-making in a drug development program.

Comparative Compound Selection: Establishing a Framework for Selectivity Assessment

To contextualize the cross-reactivity of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine (termed Compound X for the remainder of this guide), a carefully selected panel of comparator compounds is essential. This panel will serve to benchmark the selectivity of Compound X and dissect the contributions of its structural components to its overall biological activity profile.

Compound Structure/Description Rationale for Inclusion
Compound X 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridineThe investigational compound.
Torin1 A known potent and selective mTOR inhibitor with a benzonaphthyridinone core.[3]Positive Control (Selective): Establishes a benchmark for high on-target selectivity within the presumed target class (PI3K/mTOR pathway).
Sunitinib A multi-targeted receptor tyrosine kinase inhibitor.Positive Control (Non-Selective): Represents a clinically approved "dirty" kinase inhibitor, providing a reference for a broad cross-reactivity profile.
Compound Y 5-Piperazin-1-yl-1,6-naphthyridineStructural Analog (Minus CF3): Allows for the assessment of the trifluoromethyl group's contribution to potency, selectivity, and metabolic stability.
1-Phenylpiperazine A simple piperazine derivative.Scaffold Control: Helps to identify off-target effects that may be primarily driven by the piperazine moiety.

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach, beginning with broad, high-throughput in vitro screening and progressing to more focused cellular and in vivo models, is the most rigorous and resource-efficient strategy for characterizing compound selectivity.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement & Functional Assays cluster_2 Tier 3: In Vivo Target Validation & Toxicology a Compound X & Comparators b Broad Kinase Panel Screening (>400 kinases, radiometric assay) a->b Primary Screen c Initial Selectivity Profile (S-Score, Gini Coefficient) b->c Data Analysis d Cellular Thermal Shift Assay (CETSA®) (Unbiased Proteome-wide Screen) c->d Hypothesis Generation e NanoBRET™ Target Engagement Assays (Live-cell validation of hits) d->e Orthogonal Validation f Cell-Based Functional Assays (e.g., p-S6K, p-4E-BP1 for mTOR pathway) e->f Functional Confirmation g Xenograft Tumor Model (e.g., U87MG glioblastoma) f->g In Vivo Candidate Selection h Pharmacodynamic (PD) Biomarker Analysis (Tumor & surrogate tissues) g->h Efficacy & On-Target Effects i Preliminary Toxicology Studies (e.g., 7-day rodent study) g->i Safety Assessment

Caption: A tiered experimental workflow for comprehensive cross-reactivity profiling.

Tier 1: In Vitro Kinase Profiling

The initial step is to cast a wide net to identify potential kinase interactions. A radiometric kinase assay is considered the gold standard due to its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes that could be sources of artifacts.[7]

Protocol 1: Broad Kinase Panel Screening (Radiometric Assay)
  • Compound Preparation: Prepare 10 mM stock solutions of Compound X and all comparator compounds in 100% DMSO.

  • Assay Plate Preparation: For primary screening, prepare assay plates with a single high concentration of each test compound (e.g., 10 µM) in duplicate.

  • Kinase Reaction:

    • Dispense the kinase, substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP) into the assay wells.

    • Add the test compounds or DMSO vehicle control.

    • Incubate at room temperature for a duration optimized for each kinase (typically 60-120 minutes). The ATP concentration should be at or near the Km for each individual kinase to provide a sensitive measure of inhibitory potency.[8]

  • Reaction Termination and Detection:

    • Stop the reaction by spotting the reaction mixture onto filter paper.

    • Wash the filter papers extensively to remove unreacted ³³P-γ-ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.

    • For hits identified in the primary screen (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 values.

    • Visualize the data using a kinome map and calculate selectivity scores (e.g., S-score, Gini coefficient) to quantify the degree of selectivity.

Expected Outcomes & Interpretation

This screen will provide a comprehensive overview of the kinome-wide interactions of Compound X. The selectivity profile of Compound X can be directly compared to the highly selective Torin1 and the non-selective Sunitinib. A high degree of activity against kinases in the PI3K/Akt/mTOR pathway would support the initial hypothesis. Unanticipated hits will provide crucial information about potential off-target liabilities.

Tier 2: Cellular Target Engagement and Functional Validation

Biochemical assays, while sensitive, do not always reflect a compound's activity in a live-cell context.[9] Cellular assays are therefore critical to confirm on-target engagement and assess the functional consequences of target inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry

CETSA® is an invaluable tool for unbiasedly assessing target engagement in a cellular or even tissue environment.[10] It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 or a cancer cell line with an active PI3K/mTOR pathway like U87MG) and treat with Compound X or vehicle control for 1-2 hours.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C).

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for quantitative proteomics analysis (e.g., TMT labeling).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins that remain soluble at each temperature.

  • Data Analysis: Identify proteins that exhibit a significant thermal shift upon treatment with Compound X. These are the direct or indirect cellular targets of the compound.

Protocol 3: NanoBRET™ Target Engagement Assay

For key on- and off-targets identified in the kinase screen and CETSA®, orthogonal validation in live cells is crucial. The NanoBRET™ assay provides a quantitative measure of compound binding to a specific target in real-time.[11]

  • Cell Line Preparation: Use HEK293 cells transiently expressing the kinase of interest as a NanoLuc® fusion protein.

  • Assay Setup: Add the NanoBRET™ tracer (a fluorescent ligand for the kinase) and a dilution series of the test compound to the cells.

  • BRET Measurement: After a 2-hour incubation, measure the bioluminescence resonance energy transfer (BRET) signal. A competing compound will displace the tracer and reduce the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.

Protocol 4: Western Blotting for Downstream Pathway Modulation

To confirm that target engagement leads to functional modulation of the intended signaling pathway, western blotting for key downstream phosphoproteins is essential.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway cluster_1 Compound X Inhibition cluster_2 Functional Readouts a Growth Factor Receptor b PI3K a->b c Akt b->c d mTORC1 c->d e S6K d->e f 4E-BP1 d->f h p-S6K (Phosphorylation) e->h i p-4E-BP1 (Phosphorylation) f->i g Compound X g->d

Caption: Inhibition of mTORC1 by Compound X and downstream functional readouts.

  • Cell Treatment: Seed a relevant cancer cell line (e.g., U87MG) and starve overnight. Stimulate with a growth factor (e.g., IGF-1) in the presence of a dose-response of Compound X or comparators for 2-4 hours.

  • Lysate Preparation: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), and total 4E-BP1. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection and Analysis: Use chemiluminescent or fluorescent secondary antibodies for detection. Quantify band intensities to determine the IC50 for inhibition of downstream signaling.

Expected Outcomes & Interpretation

The CETSA® results will provide an unbiased view of the cellular interactome of Compound X, potentially revealing novel off-targets that were not in the kinase panel. The NanoBRET™ assays will confirm target engagement in live cells, and the western blot data will link this engagement to a functional cellular response. Comparing the biochemical IC50s from Tier 1 with the cellular IC50s from Tier 2 can also provide insights into the cell permeability and potential for efflux of the compounds.[11]

Tier 3: In Vivo Target Validation and Preliminary Toxicology

The ultimate test of selectivity is to demonstrate on-target efficacy in an in vivo model without dose-limiting toxicity attributable to off-target effects.

Protocol 5: Xenograft Efficacy Study
  • Model System: Use an appropriate xenograft model, such as U87MG glioblastoma cells implanted subcutaneously in immunocompromised mice.

  • Dosing: Once tumors are established, randomize mice into treatment groups: vehicle control, Compound X (at multiple dose levels), and a positive control (e.g., Torin1). Dose the animals daily by an appropriate route (e.g., oral gavage).

  • Efficacy Readout: Measure tumor volumes two to three times per week. At the end of the study, harvest tumors for pharmacodynamic analysis.

  • Pharmacodynamic (PD) Biomarker Analysis: Analyze tumor lysates by western blot for the same downstream markers assessed in vitro (e.g., p-S6K) to confirm on-target activity in the tumor tissue.

  • Preliminary Toxicology: Monitor animal body weight, clinical signs, and at the end of the study, perform a gross necropsy and collect key organs for histopathological analysis to identify any potential toxicities.

Expected Outcomes & Interpretation

A successful outcome would be significant tumor growth inhibition in the Compound X-treated groups that correlates with the inhibition of the target PD biomarkers in the tumor tissue. A clean preliminary toxicology profile at efficacious doses would provide confidence in the compound's selectivity. Disconnecting efficacy from toxicity (i.e., observing toxicity at doses below those required for efficacy) or observing unexpected pathologies could indicate significant off-target activity.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive, multi-tiered approach outlined in this guide will generate a robust dataset to thoroughly characterize the cross-reactivity profile of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. By comparing its performance against well-characterized selective and non-selective compounds, researchers can make an informed, data-driven decision on the continued development of this molecule. A highly selective compound with a clear on-target mechanism of action in vivo and a favorable safety profile represents a promising clinical candidate. Conversely, a compound with numerous off-target activities that contribute to a narrow therapeutic window may be de-prioritized early in the discovery process, saving valuable time and resources. This rigorous, front-loaded approach to selectivity profiling is a cornerstone of modern, efficient drug discovery.

References

  • Zhang, L., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1045293. Available from: [Link]

  • Denny, W. A., et al. (2005). 5-(2-aminoethyl)dibenzo[c,h][2][6]naphthyridin-6-ones: variation of n-alkyl substituents modulates sensitivity to efflux transporters associated with multidrug resistance. Journal of Medicinal Chemistry, 48(3), 839–846. Available from: [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. Available from: [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available from: [Link]

  • Singh, K., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 7(8), 3121-3132. Available from: [Link]

  • Al-Tel, T. H. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6296. Available from: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available from: [Link]

  • Promega Corporation. Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Available from: [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Therapeutic Index of mTOR Kinase Inhibitors: An In-Depth Analysis of Torin1 and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, inhibitors of the mammalian target of rapamycin (mTOR) have emerged as a pivotal class of drugs. As a central r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the mammalian target of rapamycin (mTOR) have emerged as a pivotal class of drugs. As a central regulator of cell growth, proliferation, and metabolism, the mTOR signaling pathway is frequently dysregulated in various human cancers. This guide provides a comprehensive comparison of the therapeutic index of Torin1 , a potent and selective ATP-competitive mTOR inhibitor, with two other notable mTOR kinase inhibitors: OSI-027 and AZD8055 . Our analysis is grounded in preclinical data, offering insights into the delicate balance between efficacy and toxicity that governs the clinical potential of these compounds.

The Critical Role of the Therapeutic Index in Drug Development

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A wider therapeutic window—the range of doses that are effective without being toxic—is a hallmark of a promising drug candidate. In preclinical oncology research, the TI is often calculated as the ratio of the maximum tolerated dose (MTD) or the dose that is lethal to 50% of the animal population (LD50) to the effective dose in 50% of the population (ED50). This guide will delve into the experimental determination of these parameters for Torin1, OSI-027, and AZD8055, providing a framework for their comparative assessment.

Mechanism of Action: A Convergent Target

All three compounds discussed in this guide are ATP-competitive inhibitors of mTOR kinase, targeting both mTOR Complex 1 (mTORC1) and mTORC2. This dual inhibition is a key differentiator from earlier allosteric inhibitors like rapamycin, which primarily target mTORC1. By blocking both complexes, these second-generation inhibitors can more completely shut down the mTOR signaling pathway, overcoming some of the resistance mechanisms observed with rapamycin and its analogs.

cluster_0 mTOR Signaling Pathway cluster_1 Inhibitor Action Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell Survival Cell Survival AKT->Cell Survival S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis mTORC2->AKT Feedback Loop Torin1 Torin1 Torin1->mTORC1 Torin1->mTORC2 OSI-027 OSI-027 OSI-027->mTORC1 OSI-027->mTORC2 AZD8055 AZD8055 AZD8055->mTORC1 AZD8055->mTORC2

Caption: Simplified mTOR signaling pathway and the points of inhibition by Torin1, OSI-027, and AZD8055.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of a drug's potential begins with in vitro studies to determine its potency against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

CompoundTargetIC50 (nM)Cell LineReference
Torin1 mTORC1/mTORC22 - 10HeLa
OSI-027 mTORC122Cell-free[1][2]
mTORC265Cell-free[1][2]
Cell Proliferation400 - 4500Various[1]
AZD8055 mTOR Kinase0.8HeLa[3][4]
Cell Proliferation15 - 40Urothelial Carcinoma[5]

As the data indicates, all three compounds exhibit potent inhibition of mTOR kinase activity at the nanomolar level. AZD8055 appears to be the most potent in a cell-free kinase assay, while Torin1 also demonstrates very high potency in cellular assays. OSI-027 shows potent biochemical inhibition, with its anti-proliferative effects observed in the higher nanomolar to low micromolar range across a variety of cancer cell lines.

In Vivo Assessment: From Bench to Preclinical Models

The true test of a drug's therapeutic potential lies in its performance in living organisms. In vivo studies in animal models, typically mice, are crucial for evaluating both the efficacy and toxicity of a drug candidate.

Experimental Workflow for Therapeutic Index Determination

The determination of a therapeutic index involves a series of well-defined preclinical experiments. The following workflow outlines the key stages:

In Vitro IC50 In Vitro Cytotoxicity Assay (e.g., MTT) Determine IC50 MTD Study Maximum Tolerated Dose (MTD) Study in Mice Determine MTD In Vitro IC50->MTD Study Efficacy Study Xenograft Tumor Model Efficacy Study in Mice Determine ED50 MTD Study->Efficacy Study Calculate TI Calculate Therapeutic Index (TI = MTD / ED50) Efficacy Study->Calculate TI

Caption: A streamlined workflow for the preclinical determination of the therapeutic index.

In Vivo Efficacy and Toxicity Comparison

The following table summarizes the available preclinical in vivo data for the three mTOR inhibitors. It is important to note that direct comparison of MTD and ED50 values across different studies can be challenging due to variations in experimental design, animal strains, and tumor models.

CompoundAnimal ModelEfficacious Dose (ED50)Maximum Tolerated Dose (MTD)Therapeutic Index (MTD/ED50)Reference
Torin1 U87MG Xenograft (Mouse)~20 mg/kg/day (efficacious dose)Not explicitly defined; well-tolerated at 20 mg/kg/day-[1]
OSI-027 Rodents~50 mg/kg/day (efficacious dose in SKOV-3 xenograft)20 mg/kg/day~0.4
AZD8055 U87-MG Xenograft (Mouse)~10-20 mg/kg/day (efficacious dose)Not explicitly defined; well-tolerated up to 20 mg/kg/day-[3][6]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are standardized protocols for the key assays used to assess the therapeutic index.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy: Subcutaneous Xenograft Model

This model involves the transplantation of human cancer cells into immunodeficient mice to study tumor growth and response to treatment.

Protocol:

  • Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a sterile medium, often mixed with Matrigel, to a final concentration of 10-50 million cells per 100 µL.[8]

  • Animal Model: Use immunodeficient mice (e.g., Nude or NSG mice).[8]

  • Tumor Cell Implantation: Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.[9]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers regularly.[4]

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin dosing with the test compound or vehicle.

  • Endpoint: Continue treatment for a specified period, monitoring tumor volume and the general health of the animals. The primary endpoint is typically tumor growth inhibition.

In Vivo Toxicity: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Groups: Use groups of mice (e.g., 3-5 per group) for each dose level.[10]

  • Dose Escalation: Start with a low dose of the compound and escalate the dose in subsequent groups. A common starting point is based on in vitro IC50 values or literature data on similar compounds.[11]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., daily for 5-14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.[11]

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause mortality, significant weight loss (typically >15-20%), or severe clinical signs of distress.[11]

Conclusion and Future Directions

The assessment of the therapeutic index is a cornerstone of preclinical drug development. While Torin1, OSI-027, and AZD8055 all demonstrate potent inhibition of the mTOR pathway, their therapeutic windows appear to vary. Based on the available preclinical data, a definitive comparison of their therapeutic indices is challenging due to the lack of standardized MTD studies for all compounds. However, the information gathered provides a strong foundation for further investigation.

For drug development professionals, this guide underscores the importance of conducting rigorous, well-documented MTD studies in parallel with efficacy studies to accurately determine the therapeutic index. For researchers, the presented protocols offer a standardized approach to generating comparable data. Future studies should aim to directly compare these and other mTOR inhibitors in the same preclinical models to provide a clearer picture of their relative therapeutic potential. The continued exploration of the structure-activity and structure-toxicity relationships of the 1,6-naphthyridine and related scaffolds will be crucial in designing the next generation of mTOR inhibitors with an even wider and more favorable therapeutic window.

References

  • Gu, J., et al. (2013). mTOR kinase inhibitors as potential cancer therapeutic drugs. Acta Pharmacologica Sinica, 34(10), 1249–1267. [Link]

  • Real Research S.A. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. [Link]

  • National Cancer Institute. (2017). SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. [Link]

  • AstraZeneca. (n.d.). AZD8055. [Link]

  • Liu, Q., et al. (2012). Development of ATP-competitive mTOR Inhibitors. Methods in molecular biology (Clifton, N.J.), 821, 427–438. [Link]

  • Chresta, C. M., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer research, 70(1), 288–298. [Link]

  • IONTAS. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • Bhagwat, S. V., et al. (2011). Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin. Molecular Cancer Therapeutics, 10(8), 1394–1406. [Link]

  • Robert, J. (2022). How to decide a dose for mice if the doses are not available in any literature. ResearchGate. [Link]

  • Houghton, P. J., et al. (2012). Initial testing (stage 1) of the mTOR kinase inhibitor AZD8055 by the pediatric preclinical testing program. Pediatric blood & cancer, 58(2), 191–199. [Link]

  • Childhood Cancer Repository. (2015). SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection. [Link]

  • Wu, Q., et al. (2022). Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages. Frontiers in Oncology, 12, 949503. [Link]

  • NC3Rs. (n.d.). Refining MTD studies. [Link]

  • Institute of Laboratory Animal Science (LTK). (2021). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection. [Link]

  • Bhagwat, S. V., et al. (2011). Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin. Molecular Cancer Therapeutics, 10(8), 1394–1406. [Link]

  • Hather, G., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC cancer, 17(1), 701. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Geynisman, D. M., et al. (2011). Abstract 4493: Preclinical efficacy of AZD8055, an ATP-competitive mammalian target of rapamycin (mTOR) kinase inhibitor, in vitro in urothelial carcinoma of the bladder. Cancer Research, 71(8_Supplement), 4493. [Link]

  • Johnson, S. C., et al. (2015). Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice. Frontiers in genetics, 6, 247. [Link]

  • Banerji, U., et al. (2016). A first in man, dose-finding study of the mTORC1/mTORC2 inhibitor OSI-027 in patients with advanced solid malignancies. British journal of cancer, 114(8), 857–864. [Link]

  • Faria, J., et al. (2015). Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice. Endocrinology, 156(3), 814–823. [Link]

  • Al-Bayati, F. A. (2023). MTT (Assay protocol. [Link]

  • Taconic Biosciences. (2025). Advancing Preclinical Research with Humanized Immune System Mouse Models. [Link]

  • Limon, J. J., et al. (2016). mTOR kinase inhibitors promote antibody class switching via mTORC2 inhibition. Proceedings of the National Academy of Sciences of the United States of America, 113(36), 10138–10143. [Link]

Sources

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